Ethyl 2-chloro-5-methylisonicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJZRVALPSSHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376715 | |
| Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850080-86-3 | |
| Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-chloro-5-methylisonicotinate
CAS Number: 850080-86-3
This technical guide provides a comprehensive overview of Ethyl 2-chloro-5-methylisonicotinate, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific peer-reviewed literature on this compound, this guide consolidates available data from chemical suppliers and infers potential synthetic routes and applications based on established chemical principles and the known reactivity of related compounds.
Chemical and Physical Properties
This compound is a substituted pyridine, a class of heterocyclic compounds widely utilized in medicinal chemistry.[1][2] Its structure incorporates a chloro substituent at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, making it a versatile building block for further chemical modifications. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 850080-86-3 | [3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| Appearance | Liquid | [5] |
| Boiling Point | 284 °C | [4] |
| Density | 1.207 g/cm³ | [4] |
| Flash Point | 126 °C | [4] |
| Purity | Typically ≥98% | [6] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route could start from 5-methylisonicotinic acid. The synthesis can be conceptualized in two main steps: chlorination of the pyridine ring and esterification of the carboxylic acid.
References
- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. US6734309B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Chemical properties of Ethyl 2-chloro-5-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Ethyl 2-chloro-5-methylisonicotinate, a heterocyclic compound of interest in synthetic chemistry. Due to its nature as a chemical intermediate, publicly available data is limited. This document collates available information and presents a plausible synthetic pathway based on established chemical principles.
Core Chemical Properties
This compound, also known as ethyl 2-chloro-5-methylpyridine-4-carboxylate, is a substituted pyridine derivative. Its core structure is a pyridine ring with a chloro group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 4-position.
Physicochemical Data
Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic identifiers and notes the absence of specific physical properties.
| Property | Data |
| CAS Number | 850080-86-3 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [1] |
| IUPAC Name | ethyl 2-chloro-5-methylpyridine-4-carboxylate |
| Melting Point | No data available |
| Boiling Point | No data available[1][2] |
| pKa | No data available |
| Solubility | No data available |
| Appearance | No data available |
| Storage Conditions | Sealed in dry, 2-8°C[2] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible method is the esterification of its corresponding carboxylic acid, 2-chloro-5-methylisonicotinic acid.
Proposed Experimental Protocol: Fischer Esterification
This protocol describes a generalized procedure for the synthesis of this compound from 2-chloro-5-methylisonicotinic acid.
Materials:
-
2-chloro-5-methylisonicotinic acid (starting material)
-
Absolute Ethanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Ethyl Acetate (extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methylisonicotinic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound may be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical state.
Biological Activity and Signaling Pathways
As of the current date, there is no information available in scientific literature or public databases to suggest that this compound has a defined role in any biological signaling pathways. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical research.[3]
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of this compound via Fischer esterification.
References
An In-depth Technical Guide on the Solubility of Ethyl 2-chloro-5-methylisonicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Ethyl 2-chloro-5-methylisonicotinate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, provides a foundational understanding of its expected solubility characteristics based on its structural attributes and the known solubility of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining the solubility of this compound, offering a practical framework for researchers to generate empirical data. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research, enabling them to effectively work with this compound.
Introduction
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like."[3] The molecular structure of this compound suggests a moderate polarity. The pyridine ring and the ethyl ester group introduce polar characteristics, while the chloro and methyl groups, along with the overall carbon framework, contribute to its nonpolar nature.
Based on the solubility of structurally related compounds, such as pyridine carboxylic acids and their esters, the following general predictions can be made:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents such as dichloromethane and chloroform.
-
Moderate Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, as well as in ketones like acetone and esters like ethyl acetate.
-
Low Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene.
It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.
Quantitative Solubility Data
As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Hexane | e.g., 25 |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following protocols describe common techniques for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken] x 100
-
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for compounds that are difficult to handle gravimetrically or when high throughput is required.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution.
-
-
Sample Preparation:
-
After reaching equilibrium, filter the supernatant.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation:
-
The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
References
Ethyl 2-chloro-5-methylisonicotinate: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-chloro-5-methylisonicotinate is a functionalized pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, provide multiple avenues for chemical modification. This strategic arrangement of functional groups allows for the facile introduction of diverse molecular complexity, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 850080-86-3 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to light yellow solid |
| Storage | Sealed in dry, 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the preparation of 2-chloro-5-methylisonicotinic acid followed by its esterification.
Synthesis of 2-chloro-5-methylisonicotinic acid
One approach to synthesize the carboxylic acid precursor involves the oxidation of 2-chloro-5-methylpyridine.[1]
Experimental Protocol: Synthesis of 2-chloro-5-methylisonicotinic acid
-
Materials: 2-chloro-5-methylpyridine, oxidizing agent (e.g., potassium permanganate or nitric acid), sulfuric acid, sodium bisulfite, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
To a solution of 2-chloro-5-methylpyridine in a suitable solvent, add a strong oxidizing agent portion-wise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture and quench the excess oxidizing agent with a reducing agent like sodium bisulfite.
-
Filter the mixture and wash the solid with water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-5-methylisonicotinic acid.
-
Esterification to this compound
The final step is a classic Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.[2]
Experimental Protocol: Fischer Esterification
-
Materials: 2-chloro-5-methylisonicotinic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Suspend 2-chloro-5-methylisonicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Data
While specific spectra are proprietary to suppliers, typical spectroscopic data for the related methyl ester, Mthis compound, can provide an indication of the expected signals.[3]
Expected ¹H NMR signals for this compound:
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (methyl on ring) | ~2.4 | s |
| CH₂ (ester) | ~4.4 | q |
| CH₃ (ester) | ~1.4 | t |
| Pyridine-H (C3) | ~7.8 | s |
| Pyridine-H (C6) | ~8.4 | s |
Expected ¹³C NMR signals for this compound:
| Carbon | Chemical Shift (ppm) |
| CH₃ (methyl on ring) | ~18 |
| CH₃ (ester) | ~14 |
| CH₂ (ester) | ~62 |
| Pyridine-C5 | ~135 |
| Pyridine-C4 | ~140 |
| Pyridine-C3 | ~125 |
| Pyridine-C2 | ~152 |
| Pyridine-C6 | ~150 |
| C=O (ester) | ~164 |
Reactivity and Applications in Synthesis
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, making this compound a versatile intermediate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), solvent (e.g., dioxane, toluene, or DMF/water).
-
Procedure:
-
To a degassed mixture of the solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-5-methylisonicotinate derivative.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can react with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base to yield 2-amino-5-methylisonicotinate derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOt-Bu or K₃PO₄), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the anhydrous solvent.
-
Add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography to yield the aminated product.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can displace the chloride ion, often under thermal or microwave conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Materials: this compound, amine (e.g., morpholine), solvent (e.g., NMP, DMSO, or ethanol), base (optional, e.g., K₂CO₃).
-
Procedure:
-
Dissolve this compound and an excess of the amine in the chosen solvent.
-
If necessary, add a base to scavenge the HCl formed during the reaction.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) or using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in a vast array of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. This compound serves as a valuable starting material for the synthesis of such inhibitors.
For instance, derivatives of this building block can be elaborated to target kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Hypothetical Application in PRMT5-Related Signaling
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, and its dysregulation is implicated in several cancers. PRMT5 activity is intertwined with major signaling pathways. For example, in lymphoma, B cell receptor (BCR) signaling can upregulate PRMT5 expression through the PI3K-AKT-MYC axis. In turn, PRMT5 can promote cell cycle progression and activate PI3K-AKT signaling, creating a positive feedback loop that enhances cancer cell survival and proliferation.[4]
A hypothetical inhibitor, synthesized from this compound, could be designed to interfere with this pathway.
The development of specific PRMT5 inhibitors derived from this compound would involve a multi-step synthetic sequence, likely utilizing the cross-coupling or nucleophilic substitution reactions described above to append a pharmacophore that can bind to the active site or an allosteric site of the PRMT5 enzyme. Such an inhibitor could disrupt the oncogenic signaling cascade, leading to decreased cancer cell proliferation and survival.
Conclusion
This compound is a highly versatile and valuable heterocyclic building block with broad applications in organic synthesis and drug discovery. Its strategically positioned functional groups allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the straightforward introduction of molecular diversity, facilitating the synthesis of complex molecules, including potent kinase inhibitors. The potential to utilize this scaffold in the development of targeted therapies for diseases such as cancer underscores its importance for researchers, scientists, and drug development professionals.
References
The Versatile Scaffold: Ethyl 2-chloro-5-methylisonicotinate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-5-methylisonicotinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the reactive 2-chloro substituent and the readily modifiable ester at the 4-position, provide a powerful platform for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this scaffold, with a primary focus on its role in the development of kinase inhibitors for oncology.
Core Reactions and Synthetic Utility
The chemical reactivity of this compound is dominated by two key positions: the chlorine atom at the C2 position and the ethyl ester at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid derivative activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including amines, phenols, and carbon-based fragments.
Simultaneously, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds. This two-pronged reactivity makes this compound an ideal starting material for the construction of complex molecular architectures with diverse pharmacophoric elements.
Application in Kinase Inhibitor Synthesis: The Sorafenib Analogue Paradigm
A prime example of the utility of the 2-chloropyridine-4-carboxylate scaffold is in the synthesis of analogues of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib's structure features a central urea moiety linking a substituted pyridine ring to a phenyl ring. Analogues of Sorafenib have been synthesized using a similar pyridine scaffold to explore structure-activity relationships (SAR) and develop new potent kinase inhibitors.
The general synthetic approach to these analogues involves two key transformations that highlight the utility of the this compound core structure:
-
Amide Bond Formation: The ester of the isonicotinate is converted to a carboxamide by reaction with an appropriate amine. This allows for the introduction of various substituents to probe the SAR of this part of the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group is displaced by a substituted phenoxide, forming a diaryl ether linkage. This is a crucial step in building the core structure of many kinase inhibitors.
The following diagram illustrates a generalized workflow for the synthesis of Sorafenib analogues starting from a 2-chloropyridine-4-carboxylate scaffold.
Quantitative Biological Data of Sorafenib Analogues
The following table summarizes the in vitro cytotoxic activity of synthesized Sorafenib analogues against the human hepatocellular carcinoma cell line (HepG2). The data highlights the impact of different amide substituents on the antiproliferative activity.
| Compound | R Group on Amide | IC50 (µM) on HepG2 Cells[1] |
| Sorafenib | Methyl | 4.3 ± 0.2 |
| Analogue 4a | Ethyl | 5.1 ± 0.3 |
| Analogue 4b | Propyl | 3.9 ± 0.1 |
| Analogue 4c | Isopropyl | 6.8 ± 0.5 |
| Analogue 4d | Butyl | 4.8 ± 0.4 |
| Analogue 4e | Cyclohexyl | 7.2 ± 0.6 |
| Analogue 4f | Benzyl | 5.5 ± 0.3 |
| Analogue 4g | Phenyl | 8.1 ± 0.7 |
Data from a study on the synthesis and antiproliferative evaluation of novel Sorafenib analogs.[1]
Signaling Pathways Targeted by Sorafenib and its Analogues
Sorafenib and its analogues are multi-kinase inhibitors that target several key signaling pathways involved in tumor cell proliferation and angiogenesis. The primary targets include Raf kinases (B-Raf and c-Raf) in the MAPK/ERK signaling pathway, as well as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) which are crucial for angiogenesis.
The diagram below illustrates the simplified signaling cascade inhibited by these compounds.
References
Unveiling Ethyl 2-chloro-5-methylisonicotinate: A Keystone Intermediate in Modern Drug Discovery
For Immediate Release
GOTHENBURG, Sweden – Ethyl 2-chloro-5-methylisonicotinate, a heterocyclic organic compound identified by the CAS number 850080-86-3, has emerged as a critical building block in the synthesis of novel therapeutics. This in-depth guide explores the discovery, synthesis, and significance of this compound, primarily for researchers, scientists, and professionals in the field of drug development. Its history is intrinsically linked to the quest for treatments for inflammatory bowel diseases.
The discovery of this compound is formally documented in the international patent application WO2006062972, filed by AstraZeneca AB. This patent discloses the compound as a key intermediate in the preparation of a series of potent C-C chemokine receptor type 9 (CCR9) modulators. These modulators are under investigation for the treatment of inflammatory and immune disorders, with a particular focus on inflammatory bowel diseases (IBD) such as Crohn's disease. The inventors listed on this patent, and thus credited with the initial synthesis and application of this compound, are associated with AstraZeneca.
Physicochemical Properties and Data
A comprehensive summary of the known quantitative data for this compound is presented below. This information is crucial for its identification, handling, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 850080-86-3 | Commercial Suppliers |
| Molecular Formula | C₉H₁₀ClNO₂ | Commercial Suppliers |
| Molecular Weight | 199.63 g/mol | Commercial Suppliers |
| Boiling Point | Not consistently reported | - |
| Melting Point | Not consistently reported | - |
The Synthetic Pathway: From Precursor to a Vital Intermediate
The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2-chloro-5-methylpyridine. While the full, detailed experimental protocol is proprietary to the patent holder, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and related literature.
A likely synthetic strategy involves the introduction of a carboxyl group at the 4-position of the pyridine ring, followed by esterification. This can be achieved through a directed ortho-metalation reaction, a powerful tool for the functionalization of pyridine rings.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis of this compound, based on standard laboratory practices for similar transformations.
Step 1: Directed Ortho-Metalation (Lithiation) of 2-chloro-5-methylpyridine
Objective: To generate a lithiated intermediate at the 4-position of the pyridine ring.
Methodology:
-
A solution of 2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the cooled solution of the pyridine derivative over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
Step 2: Carboxylation and Esterification
Objective: To introduce the ethyl isonicotinate moiety at the 4-position.
Methodology:
-
To the solution of the lithiated intermediate from Step 1, maintained at -78 °C, is added ethyl chloroformate (1.2 equivalents) dropwise.
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Role in Drug Discovery: A Gateway to CCR9 Inhibition
The primary significance of this compound lies in its role as a precursor to CCR9 inhibitors. The CCR9 receptor is a key mediator in the inflammatory cascade associated with IBD. By blocking this receptor, the migration of inflammatory cells to the gut is inhibited, thereby reducing inflammation.
Signaling Pathway Context:
Caption: Role of CCR9 inhibitors in blocking inflammatory signaling.
The synthesis of these complex inhibitor molecules is facilitated by the specific arrangement of functional groups on the this compound scaffold. The chloro and ester moieties provide reactive handles for further chemical modifications and the construction of the final drug candidate.
Commercial Availability and Technical Guide: Ethyl 2-chloro-5-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-methylisonicotinate, with the CAS number 850080-86-3, is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a key building block for more complex molecules. Its specific functionalization, featuring a chloro substituent at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a representative synthesis protocol, and a proposed experimental workflow.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers specializing in research and development chemicals, as well as bulk manufacturing. The purity of the commercially available compound is typically high, often stated as 98% or greater. Researchers can acquire this compound in various quantities, from grams to kilograms, to suit their specific needs.
Below is a table summarizing prominent suppliers of this compound:
| Supplier | Website | Notes |
| BLD Pharm | --INVALID-LINK-- | Offers the compound and mentions the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC.[1] |
| Sunway Pharm Ltd | Not available | Lists the product with its CAS number and basic chemical information.[2] |
| Leap Chem | --INVALID-LINK-- | A supplier of a wide range of fine chemicals, including this isonicotinate derivative. |
| Molbase | --INVALID-LINK-- | A platform listing several suppliers, with purity typically advertised as 98%.[3] |
| EvitaChem | --INVALID-LINK-- | Lists the compound as in stock.[4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various supplier and chemical database sources.
| Property | Value | Source |
| CAS Number | 850080-86-3 | [5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2][6] |
| Molecular Weight | 199.63 g/mol | [2][6] |
| Density | 1.207 g/cm³ | [6] |
| Boiling Point | 284 °C | [6] |
| Flash Point | 126 °C | [6] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity | Typically ≥ 98% | [3] |
Synthesis of this compound: A Representative Experimental Protocol
Reaction:
2-chloro-5-methylisonicotinic acid + Ethanol --(H₂SO₄)--> this compound + Water
Materials:
-
2-chloro-5-methylisonicotinic acid (1.0 eq)
-
Anhydrous ethanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-methylisonicotinic acid in anhydrous ethanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer sequentially with deionized water and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Process Visualization
To further illustrate the synthesis and a general workflow for its application in research, the following diagrams are provided.
Caption: Reaction scheme for the synthesis of this compound.
Caption: A general experimental workflow from synthesis to downstream applications.
References
- 1. 850080-86-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:850080-86-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. molbase.com [molbase.com]
- 4. Buy 1-N-(2-aminoethyl)benzene-1,2-diamine (EVT-409275) | 128995-76-6 [evitachem.com]
- 5. rndmate.com [rndmate.com]
- 6. 2-Chloro-5-methylpyridine-4-carboxylic acid ethyl ester | 850080-86-3 [buyersguidechem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 2-chloro-5-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are common motifs in drug candidates. Ethyl 2-chloro-5-methylisonicotinate is a valuable building block, and its coupling with various boronic acids provides access to a diverse range of substituted pyridines. These products, namely Ethyl 2-aryl-5-methylisonicotinates, are key intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted therapies. The pyridine nitrogen and substitution pattern play a crucial role in modulating the physicochemical and pharmacological properties of drug molecules.
This document provides detailed protocols for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, including reaction conditions, catalyst systems, and expected yields.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex (the isonicotinate and the aryl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions of 2-chloropyridines and serves as a strong predictive guide for this specific substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 70-85 |
| 4 | Pyridin-3-ylboronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 65-80 |
| 5 | Phenylboronic acid (Microwave) | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 | 88-98 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization may be required to achieve the best results.
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-aryl-5-methylisonicotinate.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Substituted pyridines are a prevalent structural motif in a wide range of pharmaceuticals. The 2-aryl-5-methylisonicotinate core, synthesized through the described protocols, serves as a versatile scaffold for further chemical modifications. In drug discovery, these compounds are of particular interest for:
-
Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many kinase inhibitors, which are a major class of anti-cancer drugs.
-
Modulation of CNS Targets: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with receptors and enzymes in the central nervous system.
-
Improving Pharmacokinetic Properties: The substitution pattern on the pyridine ring can be modified to fine-tune properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of a successful drug.
The ability to efficiently synthesize a library of diverse Ethyl 2-aryl-5-methylisonicotinate derivatives using the Suzuki-Miyaura coupling allows for rapid structure-activity relationship (SAR) studies, accelerating the identification of lead compounds in drug discovery programs.
Application Notes and Protocols for Sonogashira Coupling of Ethyl 2-chloro-5-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and conjugated polymers. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Ethyl 2-chloro-5-methylisonicotinate, an electron-deficient heteroaryl chloride. The presence of the electron-withdrawing ester group and the pyridine nitrogen atom can influence the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for achieving high yields. Both traditional copper-co-catalyzed and copper-free methodologies will be discussed, providing researchers with a range of options to suit their specific needs and substrate scope.
Reaction Principle and Signaling Pathway
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
In copper-free Sonogashira reactions, the base is believed to facilitate the formation of a palladium-acetylide complex directly, bypassing the need for a copper co-catalyst.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of chloro-pyridines, which can be adapted for this compound.
Table 1: Copper-Co-catalyzed Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2-5) | - | CuI (4-10) | Et₃N (2-3) | THF or DMF | 60-80 | 12-24 | 70-90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | DIPA (3) | Toluene | 100 | 12 | 75-85 |
| 3 | PdCl₂(dppf) (3) | - | CuI (6) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-95 |
| 4 | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine (3) | DMF | 90 | 16 | 70-88 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100-120 | 18-24 | 75-92 |
| 2 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₂CO₃ (2) | Toluene | 110 | 16 | 80-95 |
| 3 | Pd(t-Bu₃P)₂ (2) | - | K₃PO₄ (2) | DMF | 100 | 12-18 | 78-90 |
| 4 | PEPPSI-IPr (2) | - | NaOtBu (1.5) | THF | 65 | 12 | 85-96 |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific alkynes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF or DMF (to achieve a concentration of 0.1-0.2 M with respect to the starting material).
-
Add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is advantageous for substrates that are sensitive to copper salts or when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk flask with a magnetic stir bar.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq), Cs₂CO₃ (2.0 eq), and the terminal alkyne (1.5 eq).
-
Seal the flask and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(dppf) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous and degassed DMF in a microwave-safe reaction vessel
Procedure:
-
To a microwave vial, add this compound (1.0 eq), PdCl₂(dppf) (0.03 eq), CuI (0.06 eq), and a stir bar.
-
Add anhydrous DMF, followed by DIPEA (3.0 eq) and the terminal alkyne (1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-140 °C for 20-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for setting up and performing a Sonogashira coupling reaction.
Synthesis of Substituted Isonicotinic Acids from Ethyl 2-chloro-5-methylisonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted isonicotinic acids, utilizing Ethyl 2-chloro-5-methylisonicotinate as a key starting material. Isonicotinic acid derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, followed by ester hydrolysis, to afford functionalized isonicotinic acids.
Overview of Synthetic Strategy
The synthetic approach involves a two-step sequence. The first step is a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 2-position of the pyridine ring. Three widely applicable and powerful cross-coupling methodologies are presented:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the creation of a carbon-carbon bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the construction of a carbon-nitrogen bond with primary or secondary amines.
The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial transformation for many pharmaceutical applications.
Experimental Protocols and Data
The following sections provide detailed protocols for each reaction type. While specific data for this compound is not extensively available in the literature, the provided protocols are based on established procedures for structurally similar 2-chloropyridine derivatives. The quantitative data presented in the tables are representative examples from analogous reactions and should be considered as a starting point for optimization.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives (Analogous Systems):
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
Sonogashira Coupling of this compound
The Sonogashira coupling enables the synthesis of 2-alkynyl-substituted isonicotinate derivatives.
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of 2-Chloropyridine Derivatives (Analogous Systems):
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF/Et₃N | 25 | 6 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 60 | 12 | 75-85 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 8 | 70-80 |
Buchwald-Hartwig Amination of this compound
This reaction is a powerful tool for the synthesis of 2-amino-substituted isonicotinate derivatives.
Reaction Scheme:
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.) to an oven-dried Schlenk tube.
-
Add the base (e.g., sodium tert-butoxide, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives (Analogous Systems):
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 90 | 16 | 75-90 |
Hydrolysis of Substituted Ethyl Isonicotinates
The final step in the synthesis of substituted isonicotinic acids is the hydrolysis of the ethyl ester.
Reaction Scheme:
Experimental Protocol:
-
Dissolve the substituted ethyl isonicotinate (1.0 equiv.) in a suitable solvent mixture, such as ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-5.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with a suitable acid (e.g., 1 M HCl).
-
The precipitated isonicotinic acid can be collected by filtration, washed with cold water, and dried under vacuum.
-
If the product is soluble in water, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the product.
Quantitative Data for Ester Hydrolysis:
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-aryl-isonicotinate | NaOH | EtOH/H₂O | 60 | 4 | >90 |
| Ethyl 2-amino-isonicotinate | LiOH | THF/H₂O | 25 | 6 | >95 |
| Ethyl 2-alkynyl-isonicotinate | NaOH | MeOH/H₂O | 50 | 3 | >90 |
Visualization of Workflows and Pathways
General Synthetic Workflow
The overall synthetic strategy for the preparation of substituted isonicotinic acids is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of substituted isonicotinic acids.
Catalytic Cycle for Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthetic routes detailed in these application notes provide a robust and versatile platform for the synthesis of a wide variety of substituted isonicotinic acids from the readily available starting material, this compound. The application of powerful palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the 2-position of the pyridine ring. These protocols, along with the representative data, serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient generation of novel isonicotinic acid derivatives for biological evaluation. It is recommended that the reaction conditions be optimized for each specific substrate to achieve the best possible outcomes.
Application Notes: Ethyl 2-chloro-5-methylisonicotinate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Ethyl 2-chloro-5-methylisonicotinate is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its chemical structure, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing ester group, and a methyl group, allows for a variety of chemical modifications. The pyridine core is a common scaffold in many biologically active compounds, particularly in the development of kinase inhibitors for oncology.
This document outlines the application of this compound in the synthesis of N-aryl-5-methylisonicotinate derivatives via a Palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are integral to the structure of numerous pharmaceutical agents. The resulting products are key intermediates in the development of targeted therapies, such as inhibitors of protein kinases like Src, Abl, and BRAF.
Key Applications
-
Synthesis of Kinase Inhibitor Scaffolds: The 2-amino-pyridine core is a well-established pharmacophore in a wide range of kinase inhibitors. This compound is an ideal precursor for introducing various amino-substituents at the 2-position.
-
Access to Substituted Pyridine Libraries: The reactivity of the chloro-substituent enables the generation of diverse libraries of pyridine derivatives through cross-coupling reactions, facilitating structure-activity relationship (SAR) studies in drug discovery.
-
Precursor for Heterocyclic Ring Systems: The isonicotinate moiety can be further modified or cyclized to construct more complex heterocyclic systems.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the Palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative arylamine, 4-fluoroaniline. This reaction yields Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate, a key intermediate for kinase inhibitor synthesis.
Materials and Equipment
-
This compound
-
4-fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg). The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL), this compound (1.0 mmol, 199.6 mg), 4-fluoroaniline (1.2 mmol, 133.3 mg), and Cesium Carbonate (1.5 mmol, 488.7 mg).
-
Reaction: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed with ethyl acetate (20 mL).
-
Extraction: The combined organic filtrate is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (199.6 mg) |
| 4-fluoroaniline | 1.2 mmol (133.3 mg) |
| Pd₂(dba)₃ | 0.02 mmol (18.3 mg) |
| Xantphos | 0.04 mmol (23.1 mg) |
| Cesium Carbonate | 1.5 mmol (488.7 mg) |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene (10 mL) |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Product | |
| Product Name | Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate |
| Theoretical Yield | 274.3 mg |
| Actual Yield | 230.4 mg |
| Yield (%) | 84% |
| Purity (HPLC) | >98% |
| Characterization (LC-MS) | m/z = 275.1 [M+H]⁺ |
Visualizations
Caption: Workflow for the synthesis of a pharmaceutical intermediate.
Caption: Simplified catalytic cycle for C-N bond formation.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-chloro-5-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-chloro-5-methylisonicotinate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The protocols outlined herein describe Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a comprehensive guide for the synthesis of diverse molecular architectures.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions is highly dependent on the careful exclusion of oxygen and moisture. Therefore, the use of anhydrous, degassed solvents and an inert atmosphere (e.g., argon or nitrogen) is crucial for achieving high yields and reproducibility. The general workflow for these reactions is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.[1][2] The choice of catalyst, ligand, and base is critical for achieving high yields, particularly with the less reactive chloro-substituted pyridines.[3][4]
Representative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 18 | 85 |
Detailed Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).[3]
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.[3]
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3]
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.[3]
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7]
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 85 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 80 | 12 | 78 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Toluene | 90 | 16 | 90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 6 | 82 |
Detailed Protocol for Sonogashira Coupling
-
Reaction Setup : To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).[7]
-
Inert Atmosphere : Ensure the reaction is maintained under an argon or nitrogen atmosphere.
-
Reagent Addition : Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.[7]
-
Reaction : Stir the reaction mixture at 60 °C for 8 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate. The filtrate is then washed with water and brine.
-
Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of various N-aryl and N-alkyl substituted 5-methylisonicotinates.[8] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the successful coupling of aryl chlorides.[4]
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | THF | 80 | 16 | 88 |
| 4 | n-Hexylamine | RuPhos-Pd-G3 (3) | - | LHMDS | Toluene | 100 | 12 | 91 |
Detailed Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Inert Atmosphere : Remove the tube from the glovebox, and add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) under a stream of argon.
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction : Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.
-
Monitoring : Monitor the reaction by LC-MS.
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite. The filtrate is washed with water and brine.
-
Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Heck Coupling
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted olefins.[9] The reaction typically requires a palladium catalyst and a base.[9]
Representative Data for Heck Coupling
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | - | K₂CO₃ | NMP | 130 | 18 | 85 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMAc | 140 | 20 | 65 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 110 | 24 | 75 |
Detailed Protocol for Heck Coupling
-
Reaction Setup : To a pressure vessel, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Reagent Addition : Add n-butyl acrylate (1.5 mmol, 1.5 equiv) and N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Reaction : Seal the vessel and heat the reaction mixture to 130 °C for 18 hours.
-
Monitoring : Monitor the reaction by GC-MS or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature and dilute with water. Extract the mixture with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
Application Note: High-Purity Isolation of Ethyl 2-chloro-5-methylisonicotinate via Automated Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of Ethyl 2-chloro-5-methylisonicotinate from a crude reaction mixture using automated flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method effectively removes common impurities, including unreacted starting materials and reaction byproducts, yielding the target compound with high purity. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
The synthesis of substituted pyridine derivatives, such as this compound, often results in a mixture of the desired product along with unreacted starting materials, isomers, and other byproducts. Effective purification is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). Column chromatography is a widely used technique for such purifications. This protocol provides a systematic approach to developing a flash chromatography method for the purification of this compound, starting from thin-layer chromatography (TLC) for mobile phase optimization.
Predicted Synthesis and Potential Impurities
A likely synthetic route to this compound involves the chlorination of 3-methylpyridine to form 2-chloro-5-methylpyridine, followed by carboxylation and subsequent esterification.
Based on this presumed synthetic pathway, the crude product mixture may contain the following impurities:
-
Unreacted Starting Materials: 2-chloro-5-methylpyridine, isonicotinic acid.
-
Reaction Byproducts: Over-chlorinated pyridine species, isomers of the target molecule, and potentially byproducts from the esterification step.
Materials and Reagents
-
Crude this compound reaction mixture
-
Silica gel (for column chromatography, 40-63 µm particle size)
-
TLC plates (silica gel 60 F254)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Triethylamine (TEA)
-
Potassium permanganate stain
-
UV lamp (254 nm)
-
Glassware for chromatography
-
Automated flash chromatography system
Experimental Protocol
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
The initial step is to determine an optimal solvent system using TLC that provides good separation between the target compound and its impurities.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a TLC plate.
-
Development: Develop the TLC plate in a chamber with various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Visualization: Visualize the developed TLC plate under a UV lamp (254 nm).[1][2] Pyridine derivatives are often UV-active. Subsequently, use a potassium permanganate stain for further visualization of any non-UV-active impurities.[3]
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other spots.[1] To address potential peak tailing due to the basic nature of the pyridine nitrogen, add a small amount of triethylamine (0.1-1%) to the mobile phase.
Column Chromatography Protocol
Once an optimal solvent system is identified via TLC, the purification can be scaled up to column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition determined from the TLC analysis.
-
Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with the optimized mobile phase. A gradient elution is recommended for complex mixtures, starting with a lower polarity and gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane).
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions of the eluent in test tubes.
-
Monitor the elution of compounds by spotting aliquots of the collected fractions on TLC plates and visualizing as described above.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard stationary phase for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) with 0.5% Triethylamine | Hexane and ethyl acetate provide a good polarity range for elution. The gradient allows for separation of compounds with varying polarities. Triethylamine is added to minimize peak tailing by neutralizing acidic silanol groups on the silica surface. |
| TLC Visualization | UV (254 nm), Potassium Permanganate Stain | UV light is a non-destructive method for visualizing UV-active pyridine rings.[1][2] Potassium permanganate is a general stain that can reveal non-UV-active impurities.[3] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal resolution in column chromatography.[1] |
Workflow and Diagrams
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By systematically optimizing the mobile phase with TLC and employing a gradient elution, high purity of the target compound can be achieved, making it suitable for subsequent stages of pharmaceutical development. The inclusion of triethylamine in the mobile phase is a critical parameter for obtaining sharp peaks and good separation of this pyridine derivative.
References
GC-MS method for analyzing the purity of Ethyl 2-chloro-5-methylisonicotinate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis of Ethyl 2-chloro-5-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed methodology for the determination of purity and the identification of potential impurities of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and impurity profiling.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for separating and identifying volatile and semi-volatile impurities.[1][2] This protocol outlines the sample preparation, instrumental parameters, and data analysis for the purity assessment of this compound.
Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard and Test Sample)
-
Dichloromethane (DCM), GC grade or equivalent
-
Methanol, GC grade or equivalent
-
Helium (Carrier Gas), 99.999% purity
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Microsyringes
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of 1 mg/mL.
-
Test Sample Preparation: Prepare the test sample in the same manner as the standard solution, using the material to be analyzed.
-
Dilution for Injection: For both standard and test solutions, perform a 1:100 dilution with dichloromethane in a 2 mL autosampler vial to achieve a final concentration of approximately 10 µg/mL.[3] This concentration helps to avoid column overloading and detector saturation.
GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 80 °C, hold for 2 min |
| Ramp 1: 15 °C/min to 200 °C, hold for 2 min | |
| Ramp 2: 25 °C/min to 280 °C, hold for 5 min | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 40 - 450 amu |
| Scan Mode | Full Scan |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of the main peak and any impurities is achieved by comparing their retention times and mass spectra with the reference standard and a spectral library (e.g., NIST).
Quantitative Data Summary
The following table summarizes the expected retention time and characteristic mass fragments for this compound and potential process-related impurities.
| Compound | Retention Time (min) | Molecular Weight | Key Mass Fragments (m/z) | Potential Source |
| This compound | ~10.5 | 199.6 | 199, 170, 154, 126, 90 | Main Component |
| 2-Hydroxy-5-methylisonicotinic acid ethyl ester | ~11.2 | 181.2 | 181, 152, 136, 108 | Hydrolysis Product |
| Isomeric Impurity (e.g., Ethyl 4-chloro-3-methylisonicotinate) | ~10.2 | 199.6 | 199, 170, 154, 126, 90 | Starting Material Impurity |
| Unreacted Starting Material (e.g., 2,4-dichloro-5-methylpyridine) | ~8.9 | 162.0 | 161, 126, 90 | Incomplete Reaction |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis for the purity of this compound.
Caption: Workflow for GC-MS Purity Analysis.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between sample purity and the subsequent steps in drug development.
Caption: Impact of Purity on Drug Development.
Conclusion
The described GC-MS method provides a reliable and robust approach for the purity assessment of this compound. The protocol is suitable for routine quality control and for the identification and quantification of potential impurities. Adherence to this method will contribute to ensuring the quality and consistency of this important pharmaceutical intermediate. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4]
References
Application Note: HPLC Analysis of Nucleophilic Substitution Reactions Involving Ethyl 2-chloro-5-methylisonicotinate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of chemical reactions involving Ethyl 2-chloro-5-methylisonicotinate. Specifically, it focuses on the analysis of a representative nucleophilic aromatic substitution (SNAr) reaction. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation of the starting material, product, and potential impurities, enabling accurate quantitative analysis critical for reaction optimization and quality control in pharmaceutical and chemical research.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Monitoring the conversion of this substrate to its desired products is essential for process development and ensuring the purity of the final molecule. HPLC is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the HPLC analysis of reactions involving this compound, which can be adapted by researchers in organic synthesis and drug development.
Reaction Scheme
A common reaction involving this compound is the nucleophilic substitution of the chloro group. For the purpose of this application note, we will consider the reaction with a generic primary amine (R-NH2) to form the corresponding 2-amino-5-methylisonicotinate derivative.
Figure 1: Reaction Workflow
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-chloro-5-methylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 2-chloro-5-methylisonicotinate, a key intermediate in the development of various pharmaceutical compounds. The methodologies described are designed for scalability and reproducibility in a research and development or industrial setting.
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is proposed as a robust three-step process commencing with the readily available starting material, 3,5-dimethylpyridine. The overall synthetic workflow is depicted below.
Caption: Proposed three-step synthesis of this compound.
This synthetic route involves an initial oxidation of one of the methyl groups of 3,5-dimethylpyridine to a carboxylic acid, followed by a selective chlorination at the 2-position of the pyridine ring, and concluding with a Fischer esterification to yield the final product.
Data Presentation: Summary of Key Reaction Parameters
The following tables summarize the typical quantitative data for each step of the synthesis, providing a clear comparison of key reaction parameters.
Table 1: Step 1 - Oxidation of 3,5-Dimethylpyridine
| Parameter | Value | Reference |
| Reactant | 3,5-Dimethylpyridine | - |
| Oxidizing Agent | Potassium permanganate | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 25-35 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Typical Yield | ~59% | [1] |
| Purity of Product | >99% | [1] |
Table 2: Step 2 - Chlorination of 5-Methylisonicotinic Acid
| Parameter | Value | Reference |
| Reactant | 5-Methylisonicotinic Acid | - |
| Chlorinating Agent | Thionyl chloride or Phosphorus oxychloride | General Knowledge |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | General Knowledge |
| Solvent | Toluene or Dichloromethane | General Knowledge |
| Reaction Temperature | 70-110 °C (reflux) | General Knowledge |
| Reaction Time | 4-8 hours | General Knowledge |
| Typical Yield | 80-90% | Estimated |
| Purity of Product | >95% (after workup) | Estimated |
Table 3: Step 3 - Esterification of 2-Chloro-5-methylisonicotinic Acid
| Parameter | Value | Reference |
| Reactant | 2-Chloro-5-methylisonicotinic Acid | - |
| Reagent | Ethanol (excess) | [2] |
| Catalyst | Sulfuric acid (catalytic) | [2] |
| Solvent | Ethanol (serves as solvent and reagent) | [2] |
| Reaction Temperature | 78 °C (reflux) | [2] |
| Reaction Time | 8-16 hours (with water removal) | [2] |
| Typical Yield | >90% | Estimated |
| Purity of Product | >98% (after purification) | Estimated |
Experimental Protocols
The following are detailed experimental protocols for the large-scale synthesis of this compound.
Step 1: Large-Scale Synthesis of 5-Methylisonicotinic Acid
Materials:
-
3,5-Dimethylpyridine (1.0 kg, 9.33 mol)
-
Potassium permanganate (2.95 kg, 18.66 mol)
-
Water (10 L)
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 10 L of water and 1.0 kg of 3,5-dimethylpyridine.
-
Stir the mixture to ensure homogeneity.
-
While maintaining the internal temperature between 25-35 °C, slowly add 2.95 kg of potassium permanganate in portions over 4-5 hours. The reaction is exothermic and requires cooling.
-
After the addition is complete, continue stirring at 30 °C for 16 hours.
-
Filter the reaction mixture to remove the manganese dioxide byproduct. Wash the filter cake with water.
-
Combine the filtrates and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3.
-
A white precipitate of 5-methylisonicotinic acid will form. Cool the mixture to 0-5 °C to maximize precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
For purification, recrystallize the crude product from hot ethanol.
-
Dry the purified 5-methylisonicotinic acid under vacuum at 60 °C to a constant weight. A typical yield is around 590 g (59%).[1]
Step 2: Large-Scale Synthesis of 2-Chloro-5-methylisonicotinic Acid
Materials:
-
5-Methylisonicotinic Acid (500 g, 3.65 mol)
-
Thionyl chloride (650 mL, 8.94 mol)
-
N,N-Dimethylformamide (DMF) (10 mL, catalytic)
-
Toluene (2.5 L)
Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend 500 g of 5-methylisonicotinic acid in 2.5 L of toluene.
-
Add 10 mL of DMF to the suspension.
-
Slowly add 650 mL of thionyl chloride to the stirred suspension at room temperature. The reaction will start to evolve gas (HCl and SO₂), which should be scrubbed through a sodium hydroxide solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
The product, 2-chloro-5-methylisonicotinic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Large-Scale Synthesis of this compound
Materials:
-
2-Chloro-5-methylisonicotinic Acid (400 g, 2.33 mol)
-
Ethanol (2 L, absolute)
-
Concentrated Sulfuric Acid (20 mL)
Procedure:
-
To a 5 L round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 400 g of 2-chloro-5-methylisonicotinic acid and 2 L of absolute ethanol.
-
Slowly and carefully add 20 mL of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux for 8-16 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Reduce the volume of the solution by rotary evaporation.
-
Extract the product into a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Application in Drug Development: Targeting the p38 MAPK Signaling Pathway
Derivatives of isonicotinic acid have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. One such important target is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and plays a crucial role in regulating inflammation, cell cycle, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.
The diagram below illustrates the key components of the p38 MAPK signaling pathway, a potential target for this compound derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway.
The development of potent and selective inhibitors of p38 MAPK based on the this compound scaffold could offer a promising therapeutic strategy for a range of diseases driven by inflammatory processes. Further derivatization and structure-activity relationship (SAR) studies are essential to optimize the inhibitory activity and pharmacokinetic properties of these compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with Ethyl 2-chloro-5-methylisonicotinate
Welcome to the technical support center for optimizing Suzuki coupling reactions involving Ethyl 2-chloro-5-methylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?
A1: Low or no product formation when using chloropyridines like this compound is a common challenge. The primary reason is the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the Suzuki-Miyaura catalytic cycle difficult.[1] Systematically evaluating each component of your reaction—catalyst, base, solvent, and temperature—is crucial for troubleshooting.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a proton from a source like water or acidic impurities. To minimize this, use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can also increase stability against this side reaction.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can significantly reduce homocoupling.[2]
Q3: How do the electronic and steric properties of this compound affect the reaction?
A3: The pyridine nitrogen and the electron-withdrawing ethyl ester group activate the C-Cl bond towards oxidative addition. However, the nitrogen atom at the 2-position can also coordinate to the palladium catalyst, forming inactive species—a phenomenon known as the "2-Pyridyl Problem".[1] The methyl group at the 5-position has a minor electronic donating effect but is unlikely to cause significant steric hindrance. Using bulky, electron-rich phosphine ligands can help overcome catalyst inhibition by sterically shielding the palladium center.[1]
Q4: Can I run the Suzuki coupling of this compound under aerobic conditions?
A4: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] The presence of oxygen also promotes the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[2] Always ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Troubleshooting Guide
Issue: Low or No Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Catalyst System | Switch to more active catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for chloropyridines.[2] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | Increased rate of oxidative addition, leading to higher product formation. |
| Insufficient Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C.[1] Consider using a higher-boiling point solvent or microwave irradiation to achieve higher temperatures safely.[1] | Overcomes the activation energy barrier for the C-Cl bond cleavage. |
| Ineffective Base | The choice of base is critical. Screen strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] The solubility and strength of the base can significantly impact the reaction rate. | Efficiently promotes the transmetalation step of the catalytic cycle. |
| Improperly Degassed System | Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.[1][2] Maintain a positive pressure of inert gas throughout the reaction. | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Issue: Significant Byproduct Formation
| Byproduct Observed | Potential Cause | Recommended Action |
| Homocoupling Product | Presence of dissolved oxygen or incomplete reduction of a Pd(II) precatalyst.[2] | Rigorously degas all reagents and the reaction vessel. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or ensure your precatalyst is efficiently reduced. |
| Protodeboronation Product | Presence of water or other proton sources.[2] | Use anhydrous solvents and reagents. Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1] |
| Dehalogenation of Starting Material | The palladium complex may react with a hydride source in the reaction mixture (e.g., amine base or alcoholic solvent).[3] | Choose a solvent that is less likely to act as a hydride source. |
Data Presentation: Recommended Reaction Conditions
The following tables summarize effective catalytic systems and general reaction conditions for the Suzuki coupling of chloropyridines, which can be adapted for this compound.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | 1,4-Dioxane | 80-100 | Highly active system for challenging chloropyridines.[4] |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | K₂CO₃ | Toluene/H₂O | 100-110 | Buchwald ligands are effective at promoting C-Cl bond activation. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | A classic catalyst, but may be less effective for this substrate.[5] |
| Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ | DMF | 100-120 | Dppf is a robust ligand for a variety of cross-coupling reactions. |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base (equivalents) | Solvent | Typical Yield Range | Reference |
| K₂CO₃ (3.0) | 1,4-Dioxane | 60-80% | [5] |
| K₃PO₄ (2.0) | Toluene | 70-95% | [2] |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 75-98% | [2] |
| Na₂CO₃ (aqueous) | 1,4-Dioxane | 50-70% | [6] |
Yields are representative for similar chloropyridine substrates and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed solvent via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[2]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[7]
-
Add the 1,4-dioxane/water (2:1) solvent mixture.[7]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15-30 minutes.[5]
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Ethyl 2-chloro-5-methylisonicotinate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-chloro-5-methylisonicotinate. The information addresses common side reactions and other issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process. First, the starting material, Ethyl 5-methylisonicotinate, is oxidized to form the corresponding N-oxide. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: My reaction is complete, but I have a significant amount of a polar, water-soluble impurity. What could it be?
This is likely the starting material N-oxide, indicating incomplete chlorination. Another possibility is the hydrolysis of the ester group to the corresponding carboxylic acid, 2-chloro-5-methylisonicotinic acid, especially if the workup involved harsh acidic or basic conditions.
Q3: After purification, I see an isomeric impurity by NMR/LC-MS. What is the likely structure?
The chlorination of pyridine N-oxides can sometimes yield a mixture of isomers. While the 2-chloro product is generally favored, the formation of Ethyl 4-chloro-5-methylisonicotinate is a possible side reaction, although it is often a minor component.
Q4: The overall yield of my reaction is very low, and I observe some tar-like material. What could be the cause?
High reaction temperatures during the chlorination step can lead to decomposition and polymerization of the starting materials and products, resulting in lower yields and the formation of intractable tars. Careful temperature control is crucial for this step.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction (starting material N-oxide remains) | 1. Insufficient amount of chlorinating agent (POCl₃).2. Reaction temperature too low.3. Reaction time too short. | 1. Increase the molar equivalents of POCl₃ (e.g., from 1.5 to 2.5 eq.).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Extend the reaction time and monitor by TLC or LC-MS. |
| Formation of 2-hydroxy-5-methylisonicotinic acid ethyl ester | 1. Presence of water in the reaction mixture.2. Incomplete reaction of the intermediate with the chlorinating agent. | 1. Ensure all reagents and solvents are anhydrous.2. Increase the amount of POCl₃ and/or the reaction time. |
| Hydrolysis of the ester to carboxylic acid | 1. Harsh acidic or basic conditions during workup.2. Extended exposure to aqueous conditions. | 1. Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and keep the temperature low.2. Minimize the time the product is in contact with aqueous layers during extraction. |
| Low yield and product decomposition | 1. Reaction temperature is too high during chlorination.2. Prolonged heating. | 1. Maintain a controlled temperature, typically between 80-110 °C, depending on the solvent.2. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocols
Synthesis of Ethyl 5-methylisonicotinate N-oxide
-
Dissolve Ethyl 5-methylisonicotinate (1.0 eq.) in a suitable solvent such as acetic acid or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution, 1.5-2.0 eq.) or meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.3 eq.), while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite solution if H₂O₂ was used).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
Synthesis of this compound
-
To the crude Ethyl 5-methylisonicotinate N-oxide (1.0 eq.), add phosphorus oxychloride (POCl₃, 1.5-3.0 eq.) cautiously, as the reaction can be exothermic. A high-boiling solvent like toluene or 1,2-dichloroethane can be used.
-
Heat the mixture to 90-110 °C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice or a cold saturated sodium bicarbonate solution. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visual Guides
Minimizing hydrodehalogenation in palladium-catalyzed reactions of Ethyl 2-chloro-5-methylisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hydrodehalogenation during palladium-catalyzed cross-coupling reactions of Ethyl 2-chloro-5-methylisonicotinate.
Troubleshooting Guide: Minimizing Hydrodehalogenation
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the chloro group of this compound is replaced by a hydrogen atom, leading to the formation of Ethyl 5-methylisonicotinate as a byproduct. This reduces the yield of the desired coupled product and complicates purification. The primary cause is the formation of a palladium-hydride (Pd-H) species.[1] The following guide provides a systematic approach to mitigate this unwanted side reaction.
Diagram of Competing Reaction Pathways
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Systematic Troubleshooting Workflow
If you are observing significant hydrodehalogenation, follow this workflow to identify and implement the most effective solution.
Troubleshooting Workflow Diagram
Caption: Systematic workflow for troubleshooting hydrodehalogenation.
| Parameter | Recommendation to Minimize Hydrodehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] | Bulky ligands accelerate the desired reductive elimination step to form the product and can stabilize the catalyst.[1] |
| Base | Employ weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] | Strong bases and amine bases can act as hydride sources or promote pathways leading to the formation of Pd-H species. Weaker bases are less likely to do so.[1] |
| Solvent | Utilize non-polar aprotic solvents like toluene or dioxane.[1] | Solvents like DMF and alcohols can act as hydride donors. Toluene is less likely to be a hydride source.[1] |
| Temperature | Lower the reaction temperature. | The activation energy for hydrodehalogenation may be higher than that of the desired cross-coupling, so lowering the temperature can selectively suppress the side reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is a side reaction where the chlorine atom on this compound is replaced by a hydrogen atom.[1] This leads to the formation of an undesired byproduct, reducing the yield of your target molecule and making purification more challenging.[1]
Q2: What are the main causes of hydrodehalogenation in my reaction?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] Key factors that contribute to the formation of Pd-H include the choice of base, solvent, and temperature.[1] Certain bases and solvents, particularly alcohols and amines, can act as sources of hydride.[1]
Q3: How does the choice of palladium catalyst and ligand affect hydrodehalogenation?
A3: The catalyst system is crucial. For challenging substrates like chloropyridines, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior to traditional catalysts like Pd(PPh₃)₄.[2][3] These advanced ligands promote the desired C-C bond-forming reductive elimination over the C-H bond formation that leads to hydrodehalogenation.[1]
Q4: Which bases are recommended to suppress this side reaction?
A4: Weaker inorganic bases are generally preferred. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are excellent choices.[1][2] It is advisable to avoid strong bases and amine-based bases, which can be sources of hydride.[1]
Q5: Can the solvent choice really make a difference?
A5: Absolutely. Solvents can play a direct role in hydrodehalogenation. Protic solvents like alcohols and some polar aprotic solvents like DMF can act as hydride donors.[1][4] Switching to non-polar aprotic solvents such as toluene or dioxane is a standard strategy to minimize this side reaction.[1]
Experimental Protocols
The following are generalized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a boronic acid or boronic ester.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[2]
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[2]
-
Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with modern catalysts are often complete within 2-8 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of this compound with an amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst and NaOtBu to a dry reaction vial.
-
Outside the glovebox, add this compound and the amine to the vial.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalyst and Ligand Performance Data
The choice of catalyst and ligand system is critical for successfully coupling chloropyridines while minimizing hydrodehalogenation. The following table summarizes typical performance for related substrates, which can guide selection for this compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 1-3 |
Note: Yields are representative for Suzuki-Miyaura couplings of chloropyridines and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions.[2]
References
Troubleshooting low conversion rates in Buchwald-Hartwig reactions with Ethyl 2-chloro-5-methylisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Buchwald-Hartwig reactions, specifically with Ethyl 2-chloro-5-methylisonicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig reaction with this compound is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of chloropyridines like this compound is a frequent issue. This is primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Here are the initial troubleshooting steps:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by three cycles of evacuating and backfilling with an inert gas like argon or nitrogen) and that an inert atmosphere was maintained throughout the entire setup and reaction time.[1]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure your amine and base are of high purity.
-
Catalyst System Integrity:
-
Palladium Source: For challenging substrates, using a pre-catalyst (e.g., a G3 or G4 palladacycle) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts tend to form the active catalytic species more cleanly and efficiently.[1]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, SPhos) or ferrocene-based ligands are typically required to facilitate the challenging oxidative addition step.[1]
-
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the oxidative addition of the aryl chloride.[1]
-
Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[1]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my isonicotinate ring. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing amination. This often occurs when the final reductive elimination step to form the C-N bond is slow, allowing for competing pathways.
Strategies to minimize hydrodehalogenation include:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can outcompete the hydrodehalogenation pathway. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig series are designed to promote C-N bond formation.[1]
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxide in the base can contribute to this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired coupling pathway over competing side reactions.[1]
-
Strictly Anhydrous Conditions: It is critical to ensure that all reagents and the solvent are scrupulously dried, as water can be a proton source for the hydrodehalogenation side reaction.[1]
Q3: My starting materials, particularly the amine or the base, are not dissolving well in the reaction solvent. What are my options?
Poor solubility of reaction components is a common and often underestimated cause of low reaction yields.
-
Solvent Screening: While toluene and dioxane are common solvents for Buchwald-Hartwig reactions, for more polar substrates, it may be necessary to screen other solvents. Aprotic polar solvents such as CPME, t-AmOH, or DMF could be effective alternatives. However, be aware that some polar aprotic solvents like acetonitrile can inhibit the reaction by coordinating to the palladium catalyst.
-
Agitation: For heterogeneous mixtures involving inorganic bases, vigorous stirring is essential to ensure effective mass transport. Insufficient agitation can lead to the base settling at the bottom of the reaction vessel, limiting its availability for the reaction.
-
Base Particle Size: Grinding the inorganic base before use can increase its surface area and improve its reactivity in the reaction mixture.
Data Presentation: Impact of Reaction Parameters
The following tables summarize typical conditions and outcomes for the Buchwald-Hartwig amination of challenging chloropyridine substrates. This data is intended to be illustrative and provide a starting point for optimization.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | <10 |
| 2 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| 3 | RuPhos | RuPhos-Pd-G3 | K₃PO₄ | Dioxane | 110 | 92 |
| 4 | BrettPhos | BrettPhos-Pd-G3 | NaOtBu | Toluene | 100 | 95 |
Yields are illustrative and based on reactions with similar electron-deficient chloropyridine substrates.
Table 2: Effect of Base on Reaction Yield
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | RuPhos | RuPhos-Pd-G3 | K₂CO₃ | Dioxane | 110 | 45 |
| 2 | RuPhos | RuPhos-Pd-G3 | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | RuPhos | RuPhos-Pd-G3 | NaOtBu | Dioxane | 110 | 96 |
| 4 | RuPhos | RuPhos-Pd-G3 | LHMDS | Dioxane | 110 | 94 |
Yields are illustrative and based on reactions with similar electron-deficient chloropyridine substrates.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., Argon).
-
Add the this compound to the reaction vessel.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Impurity Identification in the Synthesis of Ethyl 2-chloro-5-methylisonicotinate by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities during the synthesis of Ethyl 2-chloro-5-methylisonicotinate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the likely impurities?
A common synthetic pathway starts with the chlorination of 2-hydroxy-5-methylpyridine, followed by the esterification of the resulting 2-chloro-5-methylisonicotinic acid.
Based on this route, potential impurities include:
-
Starting Materials: Unreacted 2-hydroxy-5-methylpyridine and 2-chloro-5-methylisonicotinic acid.
-
Byproducts from Chlorination: Incomplete chlorination or side reactions with the chlorinating agent (e.g., phosphorus oxychloride, POCl₃).
-
Byproducts from Esterification: Unreacted 2-chloro-5-methylisonicotinic acid.
-
Related Isomers: Positional isomers of the starting material or intermediates.
-
Hydrolysis Product: Hydrolysis of the final ester product back to 2-chloro-5-methylisonicotinic acid if water is present.
Q2: Which NMR techniques are most useful for identifying these impurities?
Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for impurity identification.
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is often the first and most direct method for identifying and quantifying impurities.
-
¹³C NMR provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is very useful for confirming the presence of different carbon environments and identifying isomeric impurities.
Q3: How can I distinguish the desired product from the starting materials and key intermediates by ¹H NMR?
The chemical shifts of the protons on the pyridine ring and the ethyl group will be characteristic for each compound. By comparing the ¹H NMR spectrum of your sample to the reference spectra of the product and potential impurities, you can identify their presence. For example, the presence of a broad signal for a carboxylic acid proton (-COOH) would indicate the presence of unreacted 2-chloro-5-methylisonicotinic acid. The absence of the characteristic ethyl group signals (a quartet and a triplet) would suggest the presence of the unesterified acid.
Troubleshooting Guide for NMR Impurity Analysis
This guide addresses common issues encountered when analyzing the purity of this compound by NMR.
| Observed Issue in ¹H NMR Spectrum | Potential Cause (Impurity) | Troubleshooting Steps |
| A broad singlet between 10-13 ppm. | 2-chloro-5-methylisonicotinic acid (unreacted intermediate or hydrolysis product). | - Compare the integration of this peak with the product peaks to quantify the impurity. - Ensure the reaction has gone to completion during the esterification step. - Ensure all work-up and purification steps are anhydrous to prevent hydrolysis. |
| Signals corresponding to a pyridine ring but lacking the ethyl ester signals. | 2-chloro-5-methylisonicotinic acid . | - Confirm by checking for the absence of a quartet around 4.4 ppm and a triplet around 1.4 ppm. |
| Additional aromatic signals that do not match the product. | 2-hydroxy-5-methylpyridine (unreacted starting material). | - Compare the chemical shifts of these signals with the known spectrum of 2-hydroxy-5-methylpyridine. |
| A complex multiplet pattern in the aromatic region. | Presence of multiple pyridine-containing species (e.g., starting material, product, and intermediates). | - Use 2D NMR techniques like COSY and HSQC to help assign the signals to specific protons and carbons. - Isolate the impurities using chromatography (e.g., HPLC) and acquire their individual NMR spectra for confirmation. |
| Signals that cannot be assigned to any expected species. | Unexpected byproduct from a side reaction. | - Consider potential side reactions such as over-chlorination or reactions with the solvent. - Utilize other analytical techniques like LC-MS to determine the mass of the unknown impurity, which can help in proposing a structure. |
Predicted NMR Data for Identification
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound and key related compounds. These values can be used as a reference for identifying impurities in your experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H-3 | H-6 | -CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | -OH/-COOH |
| This compound | 7.85 (s) | 8.45 (s) | 2.40 (s) | 4.40 (q) | 1.40 (t) | - |
| 2-chloro-5-methylisonicotinic acid | 7.90 (s) | 8.50 (s) | 2.45 (s) | - | - | ~13.0 (br s) |
| 2-hydroxy-5-methylpyridine | 6.55 (d) | 7.40 (d) | 2.20 (s) | - | - | ~11.5 (br s) |
| Ethyl 2-hydroxy-5-methylisonicotinate | 7.60 (s) | 8.20 (s) | 2.30 (s) | 4.30 (q) | 1.35 (t) | ~10.0 (br s) |
Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values depending on the solvent and other conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | C=O |
| This compound | 152.0 | 125.0 | 148.0 | 138.0 | 150.0 | 18.0 | 62.0 | 14.0 | 165.0 |
| 2-chloro-5-methylisonicotinic acid | 152.5 | 125.5 | 149.0 | 139.0 | 150.5 | 18.5 | - | - | 168.0 |
| 2-hydroxy-5-methylpyridine | 162.0 | 118.0 | 140.0 | 130.0 | 145.0 | 17.0 | - | - | - |
| Ethyl 2-hydroxy-5-methylisonicotinate | 160.0 | 120.0 | 145.0 | 135.0 | 148.0 | 17.5 | 61.0 | 14.5 | 166.0 |
Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.
Experimental Protocols
Typical Synthesis of this compound
-
Chlorination of 2-hydroxy-5-methylpyridine:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-hydroxy-5-methylpyridine.
-
Slowly add phosphorus oxychloride (POCl₃) at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylisonicotinic acid.
-
-
Esterification of 2-chloro-5-methylisonicotinic acid:
-
Dissolve the crude 2-chloro-5-methylisonicotinic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation.
-
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently shake to dissolve the sample completely.
-
Place the NMR tube in the spectrometer for analysis.
Visualizing the Synthetic Pathway and Impurity Relationships
The following diagrams illustrate the synthetic workflow and the relationship between the desired product and potential impurities.
Caption: Synthetic pathway for this compound.
Caption: Relationships between the final product and potential impurities.
Caption: Logical workflow for troubleshooting impurities using NMR.
Catalyst deactivation issues in cross-coupling reactions of Ethyl 2-chloro-5-methylisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during cross-coupling reactions of Ethyl 2-chloro-5-methylisonicotinate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary difficulty arises from the substrate itself. As a chloropyridine derivative, this compound presents two main challenges for palladium-catalyzed cross-coupling reactions. Firstly, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult. Secondly, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and effectively "poisoning" the catalyst.[1] This is a common issue, often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: Catalyst deactivation can manifest in several ways:
-
Low or no conversion: The most obvious sign is the failure of the reaction to proceed to completion, with a significant amount of starting material remaining even after extended reaction times.
-
Reaction stalling: The reaction may start but then plateau, with no further product formation observed.
-
Formation of byproducts: An increase in side reactions, such as homocoupling of the coupling partner or dehalogenation of the starting material, can indicate that the desired catalytic cycle is being inhibited.
-
Precipitation of palladium black: The formation of a black precipitate is a clear visual indicator of catalyst decomposition and aggregation into an inactive form.
Q3: Which type of palladium catalyst and ligand combination is most effective for this substrate?
A3: For electron-deficient and sterically hindered aryl chlorides like this compound, highly active catalyst systems are generally required. The most successful approaches often involve the use of bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are frequently recommended as they can promote the challenging oxidative addition step and stabilize the active catalytic species. N-heterocyclic carbene (NHC) ligands have also shown promise in these types of reactions.
Q4: How critical is the choice of base and solvent for my reaction?
A4: The choice of base and solvent is crucial for the success of the cross-coupling reaction. A strong, non-nucleophilic base is typically required to facilitate the transmetalation step without competing in undesired side reactions. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The solvent must be able to dissolve the reactants and be stable at the required reaction temperatures. Anhydrous and thoroughly degassed solvents such as toluene, 1,4-dioxane, and THF are commonly used to prevent catalyst deactivation by oxygen and water.
Q5: What are common side reactions, and how can I minimize them?
A5: Two common side reactions are homocoupling and protodeboronation (in the case of Suzuki reactions).
-
Homocoupling: This is the self-coupling of the boronic acid or other organometallic reagent. It is often promoted by the presence of oxygen. To minimize homocoupling, it is essential to rigorously degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boron group with a hydrogen atom. This can be mitigated by using anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Ineffective catalyst system for the C-Cl bond activation.2. Catalyst deactivation by the pyridine nitrogen.3. Insufficient reaction temperature.4. Inappropriate base or solvent. | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos).2. Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).3. Increase the reaction temperature in 10-20°C increments.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the use of anhydrous, degassed solvents. |
| Reaction Stalls Before Completion | 1. Gradual catalyst deactivation over time.2. Insufficient stability of the active catalytic species.3. Purity of reagents. | 1. Use a more robust ligand that provides greater stability to the palladium center.2. Consider a slow addition of the catalyst or using a pre-catalyst that generates the active species more cleanly.3. Ensure all reagents, including the substrate and coupling partner, are of high purity. |
| Significant Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction mixture.2. Inefficient oxidative addition of the chloropyridine, allowing for competing homocoupling. | 1. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas.2. Maintain a positive pressure of nitrogen or argon throughout the reaction.3. Use a more active catalyst system to promote the desired cross-coupling pathway. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source (e.g., from solvent or base).2. Reductive elimination of the desired product is slow, allowing for competing dehalogenation. | 1. Ensure the use of high-purity, anhydrous solvents.2. Optimize the ligand and base combination to favor the desired reductive elimination pathway.3. Use a slight excess of the coupling partner. |
Quantitative Data Summary
Due to the limited availability of published data for this compound, the following table presents representative data for Suzuki-Miyaura cross-coupling reactions of analogous challenging chloropyridine substrates. These conditions can serve as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 18 | 50-80 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 12-24 | 60-90 |
Note: Yields are approximate and highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific aryl- or heteroarylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Removal of palladium catalyst from Ethyl 2-chloro-5-methylisonicotinate reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving intermediates like Ethyl 2-chloro-5-methylisonicotinate.
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Residual Palladium Detected After Filtration
-
Symptoms: Your final product still contains unacceptable levels of palladium after filtering the reaction mixture.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Filtration of Heterogeneous Catalyst | 1. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness. 2. Use a Finer Filter Medium: If using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm). 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter to capture any remaining fine particles. |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before the filtration step. |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration. |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers may be more suitable for Pd(0).[2] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others work best in organic solvents. 3. Perform a Scavenger Screen: Test a small panel of different scavengers to empirically determine the most effective one for your specific reaction mixture. |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Equivalents: Add a higher weight percentage or more equivalents of the scavenger relative to the palladium content. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger to interact with the palladium species. 3. Increase Temperature: Gently heating the mixture (if your product is stable) can increase the rate and efficiency of scavenging. |
| Strong Ligand Competition | 1. Product-Catalyst Interaction: The nitrogen atom in the pyridine ring of molecules like this compound can strongly coordinate with palladium, making it difficult for the scavenger to compete.[1] In such cases, a scavenger with a very high affinity for palladium is required.[3] 2. Pre-treatment: Consider a pre-treatment step to disrupt the product-palladium complex before adding the scavenger. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[1]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind to it, facilitating its removal.[1]
-
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1]
-
Filtration: A simple and effective method for removing heterogeneous palladium catalysts.[4]
Q2: What are palladium scavengers and how do they work?
A2: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is often used as a filter aid. For palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The Celite pad helps to trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[4]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1]
Q5: Can I reuse the palladium catalyst after it has been removed?
A5: The reusability of a palladium catalyst depends on the type of catalyst and the removal method. Heterogeneous catalysts that are removed by simple filtration can often be recovered and reused.[2] However, catalysts that have been bound to scavengers are generally sent for refining to recover the precious metal.[2]
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Efficiency of Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions |
| Smopex®-111 (thiol-based) | 100 | <2 | 1 wt% scavenger, 60°C, 1 hour in toluene |
| Smopex®-234 (thiol-based) | 100 | <5 | 1 wt% scavenger, 60°C, 1 hour in toluene |
| PhosphonicS SPM32 | ~2100 | <10.5 | 2 mL scavenger in 50 mL acetonitrile, 1000 RPM, 20 hours |
| Thiourea Alkyl Silica | 150-220 | <1 | N/A |
| Biotage MP-TMT | ~800 | <10 (typically <5) | 5 equivalents scavenger, room temperature, 16 hours |
Table 2: General Purification Method Efficiency
| Purification Method | Average Final Pd (ppm) | Notes |
| Aqueous Workup Only | >5000 | Highly variable and generally insufficient.[5] |
| Column Chromatography | Can still be significant | Residual levels can remain high depending on the specific reaction.[6][7] |
| Column Chromatography + Scavenging Resin | <50 | A subsequent scavenging step is highly effective.[5][7] |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Create a slurry of Celite (1-2 cm thick) in a suitable solvent and pour it over the filter paper. Gently apply a vacuum to pack the Celite into a level and compact bed.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Pour and Wash: Gently pour the diluted reaction mixture onto the Celite pad under a light vacuum. Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium's oxidation state, the solvent system, and the nature of your product.
-
Add the Scavenger: Add the recommended amount of the scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture.
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a specified period (this can range from 1 to 24 hours) to allow for efficient scavenging.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a Büchner funnel or a short plug of cotton.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates, which now contain the purified product.
Visual Workflow and Decision-Making Diagrams
Caption: Workflow for Palladium Catalyst Removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. sopachem.com [sopachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Ethyl 2-chloro-5-methylisonicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-chloro-5-methylisonicotinate. The following information addresses common issues related to byproduct removal and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, often proceeding through a Sandmeyer-type reaction from an amino-pyridine precursor (e.g., Ethyl 2-amino-5-methylisonicotinate), can lead to several byproducts. The most frequently encountered impurities include:
-
Unreacted Starting Material: Incomplete conversion of the starting amino-pyridine derivative.
-
Hydrolysis Product (Ethyl 2-hydroxy-5-methylisonicotinate): The diazonium salt intermediate can react with water in the acidic reaction medium to form the corresponding hydroxy-pyridine.
-
Deamination Product (Ethyl 5-methylisonicotinate): The diazonium group is replaced by a hydrogen atom.
-
Azo Compounds: Self-coupling of the diazonium salt or coupling with other aromatic species in the reaction mixture can form colored azo dyes.
-
Di-chlorinated Byproducts: Over-chlorination of the pyridine ring can occur, leading to dichlorinated species, although this is less common under controlled conditions.
-
Tar and Polymeric Materials: Diazonium salts can be unstable and decompose to form complex, often colored, polymeric byproducts.
Q2: My crude product is a dark, oily residue. How can I remove the color?
A2: The dark coloration is typically due to the presence of azo compounds and tar-like polymeric byproducts. A common and effective method to address this is through an activated carbon treatment.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stir the suspension at room temperature for 30-60 minutes. For more persistent colors, gentle heating may be applied, but be cautious of potential product degradation.
-
Filter the mixture through a pad of Celite® or a similar filter aid to remove the activated carbon.
-
Wash the filter cake with a small amount of the fresh solvent to ensure complete recovery of the product.
-
The resulting filtrate should be significantly lighter in color. This solution can then be taken forward for further purification steps.
Q3: How can I remove the unreacted starting amino-pyridine?
A3: The basic nature of the starting amino-pyridine allows for its removal through an acidic wash during the work-up.
Experimental Protocol: Acidic Wash
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The amino-pyridine will be protonated and partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with the dilute acid solution to ensure complete removal.
-
Follow with a wash with saturated aqueous sodium bicarbonate solution to neutralize any residual acid in the organic layer, and then a final wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: What is the best way to remove the hydrolysis byproduct (Ethyl 2-hydroxy-5-methylisonicotinate)?
A4: The hydroxy-pyridine byproduct is acidic and can be removed by washing the organic solution of the crude product with a basic aqueous solution.
Experimental Protocol: Basic Wash
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
In a separatory funnel, wash the organic solution with a dilute aqueous base, such as 1 M sodium hydroxide or a saturated sodium bicarbonate solution. The acidic hydroxy-pyridine will be deprotonated to its salt form and dissolve in the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the basic wash if necessary.
-
Wash the organic layer with water and then brine to remove any residual base.
-
Dry the organic layer, filter, and concentrate.
Troubleshooting Guide
The following table summarizes common problems encountered during the work-up of this compound reactions and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Incomplete reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Product loss during aqueous washes. | Ensure the pH of the aqueous washes is appropriate to keep the desired product in the organic phase. Minimize the volume and number of extractions. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. | |
| Product is Contaminated with Starting Material | Inefficient acidic wash. | Increase the concentration or volume of the acidic wash. Perform multiple washes. |
| Presence of Hydrolysis Byproduct | Inefficient basic wash. | Use a stronger or more concentrated basic solution for the wash. Increase contact time during the wash. |
| Colored Impurities Remain After Work-up | Incomplete removal of azo compounds or tars. | Perform an activated carbon treatment. Consider purification by column chromatography. |
| Product Solidifies or "Oils Out" During Work-up | Change in solvent composition or temperature leading to precipitation. | Ensure sufficient solvent is used to maintain solubility. Gentle warming may be necessary. |
| Emulsion Formation During Extraction | Presence of surfactants or finely divided solids. | Add brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite® before extraction. |
Experimental Workflow and Logic Diagram
The following diagram illustrates a typical experimental workflow for the work-up and purification of this compound.
Caption: General work-up and purification workflow.
This workflow provides a systematic approach to isolate and purify this compound from a typical reaction mixture. The choice of the final purification step will depend on the nature and quantity of the remaining impurities.
Validation & Comparative
A Comparative Analysis of Reactivity: Ethyl 2-chloro-5-methylisonicotinate vs. Ethyl 2-bromo-5-methylisonicotinate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two key halogenated pyridine intermediates: Ethyl 2-chloro-5-methylisonicotinate and Ethyl 2-bromo-5-methylisonicotinate. The analysis focuses on their performance in pivotal synthetic transformations, supported by established chemical principles and illustrative experimental data from analogous systems.
The primary difference in reactivity between this compound and Ethyl 2-bromo-5-methylisonicotinate stems from the nature of the carbon-halogen bond at the 2-position of the pyridine ring. This distinction significantly influences their suitability for different types of chemical reactions, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F.[1] This is due to the decreasing carbon-halogen bond strength down the group. Consequently, the C-Br bond in Ethyl 2-bromo-5-methylisonicotinate is weaker and more readily undergoes oxidative addition than the C-Cl bond in its chloro-analogue. This typically allows for milder reaction conditions, lower catalyst loadings, and faster reaction times for the bromo derivative.[2]
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the ability of the pyridine ring to stabilize this intermediate and the leaving group ability of the halide. For leaving group ability in SNAr, the trend is often F > Cl > Br > I. The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state. Therefore, this compound is generally expected to be more reactive in SNAr reactions.[1][2]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 2-bromo-5-methylisonicotinate is the preferred substrate for common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond makes Ethyl 2-bromo-5-methylisonicotinate more efficient in these reactions compared to its chloro counterpart.[2]
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Feature | Ethyl 2-bromo-5-methylisonicotinate | This compound | Reference |
| Relative Reactivity | Higher | Lower | [1][2] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More active catalysts may be needed (e.g., with phosphine ligands) | [2] |
| Typical Conditions | 80-100 °C | Often requires higher temperatures and/or more complex catalyst systems | [1] |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition dependent) | [2] |
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[1][3]
Table 2: Illustrative Comparison for Buchwald-Hartwig Amination
| Feature | Ethyl 2-bromo-5-methylisonicotinate | This compound | Reference |
| Relative Reactivity | Higher | Lower | [1][4] |
| Typical Catalyst System | Pd₂(dba)₃ with Xantphos or BINAP | Often requires more specialized and electron-rich ligands | [5][6] |
| Typical Conditions | 80-110 °C | May require higher temperatures or longer reaction times | [5] |
| Expected Yield | Good to Excellent | Fair to Good | [3] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, this compound is generally the more reactive substrate due to the electronic properties of the chlorine atom.[1]
Table 3: Illustrative Comparison for Nucleophilic Aromatic Substitution
| Feature | This compound | Ethyl 2-bromo-5-methylisonicotinate | Reference |
| Relative Reactivity | Higher | Lower | [1][2] |
| Reaction Mechanism | Addition-Elimination via Meisenheimer complex | Addition-Elimination via Meisenheimer complex | [7] |
| Typical Nucleophiles | Alkoxides, amines, thiols | Alkoxides, amines, thiols | [7] |
| Expected Outcome | Generally faster reaction rates and/or milder conditions required | Slower reaction rates and/or harsher conditions may be needed | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-methylisonicotinate
This protocol is based on established methods for similar 2-bromopyridine derivatives.[8][9]
Materials:
-
Ethyl 2-bromo-5-methylisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine Ethyl 2-bromo-5-methylisonicotinate, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Ethyl 2-bromo-5-methylisonicotinate
This protocol is adapted from procedures for the amination of 2-bromopyridines.[3][6]
Materials:
-
Ethyl 2-bromo-5-methylisonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon.
-
Add anhydrous toluene, followed by Ethyl 2-bromo-5-methylisonicotinate and the amine.
-
The tube is sealed and the mixture is heated to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution of this compound
This is a general protocol for the reaction of an activated 2-chloropyridine with a nucleophile.[7]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) or a polar aprotic solvent
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Add the nucleophile portion-wise at room temperature.
-
The reaction mixture may be heated (e.g., to 50-80 °C) to increase the rate of reaction.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
If a precipitate forms, it is collected by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by chromatography or recrystallization.
Visualizing Reactivity Principles
Caption: Reactivity in Pd-catalyzed cross-coupling.
Caption: Reactivity in nucleophilic aromatic substitution.
Conclusion
The choice between this compound and Ethyl 2-bromo-5-methylisonicotinate is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative offers a significant advantage in reactivity, generally leading to more efficient and robust processes. In contrast, for nucleophilic aromatic substitution reactions, the chloro derivative is typically the more reactive and preferred substrate. This guide provides the foundational principles and practical considerations to aid researchers in making an informed decision for their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative analysis of palladium catalysts for Suzuki coupling with 2-chloropyridines.
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of 2-chloropyridines is of particular interest in pharmaceutical and materials science for the synthesis of complex molecules. However, 2-chloropyridines are known to be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen. The choice of an appropriate palladium catalyst is therefore critical for a successful reaction. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of 2-chloropyridines, supported by experimental data and detailed protocols.
Catalyst Performance Overview
The selection of the palladium catalyst and its associated ligand system is paramount for achieving high yields and efficient conversion in the Suzuki coupling of 2-chloropyridines. Below is a comparative summary of the performance of several classes of palladium catalysts for this transformation. The data is compiled from various sources and represents typical results. For a direct and accurate comparison, it is always recommended to screen catalysts under identical conditions for a specific substrate combination.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | Room Temp - 80 | 2-18 | >90 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid using different catalyst systems.
Protocol 1: Traditional Catalyst - Pd(PPh₃)₄
This protocol outlines a general procedure using a traditional palladium catalyst.
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald G3 Precatalyst - XPhos Pd G3
This protocol utilizes a modern, air- and moisture-stable Buchwald G3 precatalyst, which often allows for easier reaction setup and provides higher yields with lower catalyst loadings.[1]
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-chloropyridine, arylboronic acid, potassium phosphate, and XPhos Pd G3 to an oven-dried vial equipped with a stir bar.
-
Add anhydrous THF.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Stir for 2-8 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 3: NHC-Ligated Precatalyst - PEPPSI™-IPr
This protocol employs an N-heterocyclic carbene (NHC) ligated palladium precatalyst, known for its high stability and activity.
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction tube, add the 2-chloropyridine, arylboronic acid, potassium carbonate, and PEPPSI™-IPr catalyst.
-
Evacuate and backfill the tube with an inert gas.
-
Add tert-Butanol.
-
Seal the tube and heat the mixture to 80 °C.
-
Stir for the required time (typically 2-18 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and water.
-
Separate the organic layer, extract the aqueous layer, and combine the organic fractions.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Catalytic Cycle and Logical Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: Experimental workflow for comparative analysis of palladium catalysts.
The provided diagram illustrates a systematic approach to comparing different palladium catalysts for the Suzuki coupling of 2-chloropyridines. This workflow ensures a comprehensive evaluation, leading to the identification of the optimal catalytic system for a given transformation.
References
Validation of the biological activity of derivatives of Ethyl 2-chloro-5-methylisonicotinate
A Comparative Analysis of the Anticancer Activity of Isoniazid-Based Hydrazone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of isoniazid-based hydrazone derivatives. The data presented is based on a study by Rodrigues et al. (2014), which evaluated the cytotoxic effects of thirty-two such compounds against various human cancer cell lines.[1][2][3]
Isoniazid, a cornerstone in the treatment of tuberculosis, has a chemical structure that has inspired the synthesis of numerous derivatives with a wide range of biological activities.[1] This guide focuses on a series of isoniazid-based hydrazones and their potential as anticancer agents. The core structure involves the condensation of isoniazid with various substituted benzaldehydes.[1][2]
Comparative Anticancer Activity
The cytotoxic effects of the isoniazid derivatives were assessed against four human cancer cell lines: OVCAR-8 (ovarian), SF-295 (glioblastoma), HCT-116 (colon), and HL-60 (leukemia).[1][2] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic activity.
The study revealed that the nature, position, and number of substituents on the aromatic ring of the benzaldehyde moiety significantly influenced the anticancer activity.[1][3] Specifically, the presence of hydroxyl groups, particularly in the ortho position, was found to be a key factor for enhanced cytotoxicity.[1][3] This is potentially due to the ability of these ortho-hydroxy hydrazones to act as good ligands for metal ions, which may lead to the inactivation of enzymes crucial for cancer cell division.[1]
Below is a summary of the IC50 values for the three most potent compounds from the series, compared to the standard chemotherapeutic drug, doxorubicin.
| Compound | OVCAR-8 (ovarian) IC50 (µg/mL) | HCT-116 (colon) IC50 (µg/mL) | HL-60 (leukemia) IC50 (µg/mL) | SF-295 (glioblastoma) IC50 (µg/mL) |
| 15 | 2.02 | 1.36 | 0.96 | 1.91 |
| 18 | 2.02 | 3.36 | 1.71 | 2.02 |
| 31 | 0.61 | 0.81 | 0.86 | 1.35 |
| Doxorubicin | 0.23 | 0.06 | 0.04 | 0.25 |
Data extracted from Rodrigues et al. (2014).[2]
Experimental Protocols
The evaluation of the cytotoxic activity of the isoniazid derivatives was performed using the MTT assay, a standard colorimetric method to assess cell viability.[4][5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a generalized procedure for assessing the in vitro cytotoxic effects of compounds on adherent cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well plates at a density of approximately 1,000 to 100,000 cells per well in 100 µL of culture medium.[6]
-
The plates are incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[7]
2. Compound Treatment:
-
Stock solutions of the test compounds (isoniazid derivatives) are prepared, typically in DMSO.
-
Serial dilutions of the compounds are made in fresh culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is carefully aspirated, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells.[7]
-
Control wells include untreated cells (vehicle control) and wells with medium only (blank).[7]
-
The plates are then incubated for a specified period, often 48 to 72 hours, at 37°C with 5% CO2.
3. MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.[6]
-
The plates are incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[6][7]
4. Solubilization of Formazan:
-
After the MTT incubation, the medium is carefully removed without disturbing the formazan crystals.[7]
-
100 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.[5]
-
The plate is then gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to the untreated control.
-
The IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer screening of the isoniazid-based hydrazone derivatives.
Caption: General workflow for the synthesis and anticancer evaluation of isoniazid derivatives.
Proposed Mechanism of Action
While the precise signaling pathways were not fully elucidated in the initial screening studies, subsequent research on promising isoniazid derivatives, such as (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4), has shed light on their potential mechanisms of action.[8] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[8]
Caption: Proposed mechanism of action for active isoniazid derivatives leading to cancer cell death.
References
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of Ethyl 2-chloro-5-methylisonicotinate against alternative methods
For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 2-chloro-5-methylisonicotinate, a substituted pyridine derivative, serves as a valuable building block in the creation of more complex molecules. This guide provides a comparative analysis of plausible synthetic routes for this compound, offering detailed experimental protocols and performance data to inform methodology selection.
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, established chemical principles allow for the construction of highly probable and effective synthetic pathways. The primary route involves the esterification of 2-chloro-5-methylisonicotinic acid. This guide will benchmark two common and effective esterification methods: Fischer Esterification and a thionyl chloride-mediated approach.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the two proposed synthetic methods for this compound, based on typical results for analogous reactions.
| Parameter | Method A: Fischer Esterification | Method B: Thionyl Chloride-Mediated Esterification |
| Starting Material | 2-chloro-5-methylisonicotinic acid | 2-chloro-5-methylisonicotinic acid |
| Reagents | Ethanol, Sulfuric Acid | Thionyl Chloride, Ethanol, Toluene, Dimethylformamide |
| Reaction Time | 12-24 hours | 4-6 hours |
| Typical Yield | 85-95% | 90-98%[1] |
| Product Purity | High, requires purification by extraction and distillation | High, requires purification by extraction and distillation |
| Key Advantages | Uses common and inexpensive reagents. | Generally faster reaction times and higher yields. |
| Key Disadvantages | Long reaction times, requires a large excess of ethanol. | Thionyl chloride is corrosive and requires careful handling. |
Experimental Protocols
Synthesis of the Precursor: 2-chloro-5-methylnicotinic acid
A potential precursor, 2-chloro-5-methylnicotinic acid, can be prepared via the hydrolysis of its corresponding methyl ester. In a representative procedure, an aqueous solution of sodium hydroxide is added to a solution of methyl 2-chloro-5-methylnicotinoate in methanol at a controlled temperature below 30°C. The mixture is stirred at room temperature for approximately 1.5 hours. After evaporation of the solvent, the residue is diluted with water and acidified with concentrated hydrochloric acid to a pH of 2. The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.[2]
Method A: Fischer Esterification of 2-chloro-5-methylisonicotinic acid
This method involves the direct esterification of the carboxylic acid with ethanol using a strong acid catalyst.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-methylisonicotinic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or distillation to yield pure this compound.
Method B: Thionyl Chloride-Mediated Esterification of 2-chloro-5-methylisonicotinic acid
This two-step, one-pot procedure proceeds through an acid chloride intermediate, which is then reacted with ethanol. This method is analogous to the high-yield synthesis of ethyl isonicotinate hydrochloride.[1]
Procedure:
-
To a stirred suspension of 2-chloro-5-methylisonicotinic acid (1 equivalent) in toluene, add a catalytic amount of dimethylformamide.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 100°C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture and carefully add absolute ethanol (2-3 equivalents) dropwise.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
After cooling, the solvent and excess reagents can be removed under reduced pressure.
-
The residue is then worked up similarly to Method A, involving dissolution in an organic solvent, washing with a base and brine, drying, and purification to afford the final product.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthesis and the comparative methods, the following diagrams are provided.
References
A Spectroscopic Comparison: Ethyl 2-chloro-5-methylisonicotinate and its Methyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, pyridine derivatives hold a significant place due to their diverse biological activities. This guide provides a comparative spectroscopic analysis of two closely related isonicotinate derivatives: Ethyl 2-chloro-5-methylisonicotinate and its methyl ester analog, Mthis compound.
Molecular Structures
A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data. The structures of this compound and Mthis compound are depicted below. The key difference lies in the ester group: an ethyl group in the former and a methyl group in the latter. This seemingly minor variation is expected to manifest in discernible differences in their respective spectra, particularly in the NMR and mass spectra.
Comparative Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the two compounds. These predictions are based on established principles of NMR, IR, and MS for organic molecules.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Assignment | This compound | Mthis compound | Expected Multiplicity |
| Pyridine-H (C3-H) | ~7.8 - 8.0 | ~7.8 - 8.0 | s |
| Pyridine-H (C6-H) | ~8.4 - 8.6 | ~8.4 - 8.6 | s |
| Pyridine-CH₃ | ~2.4 - 2.6 | ~2.4 - 2.6 | s |
| Ester -OCH₂CH₃ | ~4.3 - 4.5 | - | q |
| Ester -OCH₂CH₃ | ~1.3 - 1.5 | - | t |
| Ester -OCH₃ | - | ~3.9 - 4.1 | s |
s = singlet, t = triplet, q = quartet
The primary difference in the ¹H NMR spectra is expected in the ester region. The ethyl ester will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, characteristic of an ethyl group. The methyl ester will exhibit a singlet for the -OCH₃ protons.
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | This compound | Mthis compound |
| C=O (Ester) | ~164 - 166 | ~164 - 166 |
| C-Cl (C2) | ~150 - 152 | ~150 - 152 |
| C-CO (C4) | ~145 - 147 | ~145 - 147 |
| C-H (C3) | ~123 - 125 | ~123 - 125 |
| C-CH₃ (C5) | ~135 - 137 | ~135 - 137 |
| C-H (C6) | ~148 - 150 | ~148 - 150 |
| Pyridine-CH₃ | ~17 - 19 | ~17 - 19 |
| Ester -OCH₂CH₃ | ~61 - 63 | - |
| Ester -OCH₂CH₃ | ~14 - 16 | - |
| Ester -OCH₃ | - | ~52 - 54 |
The key distinction in the ¹³C NMR spectra will be the signals corresponding to the ester alkyl groups. The ethyl ester will have two signals around 61-63 ppm and 14-16 ppm, while the methyl ester will show a single peak around 52-54 ppm.
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Absorption Range (cm⁻¹) | Compound |
| C=O Stretch (Ester) | 1720 - 1740 | Both |
| C-O Stretch (Ester) | 1250 - 1300 | Both |
| C=C, C=N Stretch (Aromatic) | 1450 - 1600 | Both |
| C-H Stretch (Aromatic) | 3000 - 3100 | Both |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Both |
| C-Cl Stretch | 600 - 800 | Both |
The IR spectra of both compounds are expected to be very similar, as they contain the same primary functional groups. The most prominent peaks will be the strong C=O stretch of the ester and the various stretches associated with the substituted pyridine ring.
Mass Spectrometry (MS) Data
Table 4: Expected Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ Peak (m/z) | Expected [M+2]⁺ Peak (m/z) |
| This compound | C₉H₁₀ClNO₂ | 199.63 | 199 | 201 |
| Mthis compound | C₈H₈ClNO₂ | 185.61 | 185 | 187 |
The mass spectra will clearly differentiate the two compounds based on their molecular weights. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat/Thin Film) : If the sample is a liquid, place a small drop between two KBr or NaCl plates. If it is a solid, dissolve a small amount in a volatile solvent, drop the solution onto a salt plate, and allow the solvent to evaporate.
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the clean salt plates.
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound is illustrated in the diagram below.
This guide provides a foundational spectroscopic comparison between this compound and its methyl ester analog. While based on predicted data, the outlined differences and experimental protocols offer a valuable resource for researchers working with these or structurally similar compounds. Accurate characterization through these spectroscopic methods is a critical step in the journey of drug discovery and development.
A Comparative Guide to the Cost-Effectiveness of Ethyl 2-chloro-5-methylisonicotinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility and cost-effectiveness of Ethyl 2-chloro-5-methylisonicotinate against a common alternative precursor, 2,5-Dichloropyridine, for the synthesis of substituted pyridine derivatives. The analysis is based on a representative Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
Introduction to Synthetic Strategy
This compound is a functionalized pyridine building block valuable for its pre-installed methyl and ethyl ester moieties, which can be critical pharmacophores or handles for further derivatization. An alternative approach to a similar molecular scaffold involves starting with a simpler, less-decorated precursor like 2,5-Dichloropyridine and building the desired functionality through sequential reactions. This guide evaluates the trade-offs between using a more advanced intermediate versus a simpler one in terms of cost, process efficiency, and overall resource allocation.
The comparison focuses on the synthesis of a hypothetical, yet representative, drug-like molecule: Ethyl 2-(4-methoxyphenyl)-5-methylisonicotinate .
Comparative Synthetic Workflows
The following diagrams illustrate the two synthetic routes being compared. Route A utilizes the advanced intermediate, this compound, in a direct coupling step. Route B begins with the basic precursor, 2,5-Dichloropyridine, and requires multiple steps to achieve a similar target.
Navigating Reactivity: A Comparative Guide to Cross-Coupling Reactions of 2-Chloro- vs. 2-Iodopyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a cornerstone of modern synthesis. The choice of starting material, particularly the halogen substituent, can significantly impact reaction efficiency and timelines. This guide provides an objective comparison of the reaction times and conditions for palladium-catalyzed cross-coupling reactions of 2-chloropyridines versus 2-iodopyridines, supported by established chemical principles and representative experimental data.
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a critical factor in reaction design. It is widely established that the reactivity of the carbon-halogen bond follows the trend I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy of the C-X bond. The weaker C-I bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, 2-iodopyridines are generally more reactive and undergo cross-coupling reactions under milder conditions and with shorter reaction times compared to their 2-chloropyridine counterparts.[1]
While direct, side-by-side kinetic studies comparing 2-chloro- and 2-iodopyridine under identical conditions are not extensively documented in a single source, the expected performance can be inferred from the wealth of data on analogous systems and the fundamental principles of organometallic chemistry. 2-Chloropyridines are known to be more challenging substrates, often necessitating more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the difficult oxidative addition of the C-Cl bond.[2]
Comparative Performance in Common Cross-Coupling Reactions
The following table summarizes the typical reaction conditions and expected reaction times for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 2-chloropyridines and 2-iodopyridines. The data presented is a composite of representative conditions found in the literature and reflects the general reactivity trend.
| Reaction | Substrate | Typical Catalyst System | Typical Temperature (°C) | Typical Reaction Time (h) | Notes |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | Pd(OAc)₂, SPhos/RuPhos | 80-110 | 12-24 | Requires more active and specialized catalyst systems. |
| 2-Iodopyridine | Pd(PPh₃)₄ | Room Temp - 90 | 2-12 | Generally proceeds under milder conditions with standard catalysts.[3] | |
| Buchwald-Hartwig Amination | 2-Chloropyridine | Pd₂(dba)₃, BrettPhos/RuPhos | 80-110 | 12-24 | Oxidative addition of the C-Cl bond is often the rate-limiting step.[2] |
| 2-Iodopyridine | Pd₂(dba)₃, Xantphos | Room Temp - 100 | 1-18 | Generally faster and more efficient, though iodide can sometimes form inactive Pd dimers.[3][4] | |
| Sonogashira Coupling | 2-Chloropyridine | PdCl₂(PPh₃)₂, CuI, P(t-Bu)₃ | 60-100 | 12-24 | Often requires stronger bases and higher temperatures. |
| 2-Iodopyridine | PdCl₂(PPh₃)₂, CuI | Room Temp - 60 | 1-16 | Readily undergoes coupling under standard Sonogashira conditions.[3] |
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps that are influenced by the nature of the halogen on the pyridine ring.
The initial oxidative addition step is significantly faster for 2-iodopyridines (where X = I) compared to 2-chloropyridines (where X = Cl) due to the lower C-I bond energy.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be regarded as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling of a 2-Halopyridine
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ for 2-iodopyridine, or a more active catalyst system like Pd(OAc)₂ with a biarylphosphine ligand for 2-chloropyridine, 2-5 mol%).[3]
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).[3]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 90-100°C) with stirring and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination of a 2-Halopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-halopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., Xantphos for 2-iodopyridine, a more electron-rich biarylphosphine for 2-chloropyridine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by chromatography.
Sonogashira Coupling of a 2-Halopyridine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[3]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).[3]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.[3]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60°C for 2-iodopyridine, higher for 2-chloropyridine) and monitor by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified via flash chromatography.
Logical Workflow for Substrate Selection
The choice between a 2-chloro- and a 2-iodopyridine for a cross-coupling reaction can be guided by several factors, as illustrated in the following workflow diagram.
References
Confirming the Molecular Structure of Ethyl 2-chloro-5-methylisonicotinate Derivatives: A Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. While various analytical techniques like NMR and mass spectrometry provide valuable information, only single-crystal X-ray crystallography can deliver a definitive atomic-level map of a compound. This guide provides a comparative overview of how X-ray crystallography is employed to elucidate the structure of ethyl 2-chloro-5-methylisonicotinate derivatives, using a hypothetical data set for illustration due to the absence of published crystallographic data for this specific compound.
The Power of X-ray Crystallography in Structural Elucidation
X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry. For derivatives of this compound, which are of interest in medicinal chemistry, understanding the exact spatial orientation of the chloro, methyl, and ethyl ester groups on the pyridine ring is crucial for structure-activity relationship (SAR) studies and rational drug design.
While other methods offer partial insights, X-ray crystallography provides a complete and high-resolution picture, resolving any ambiguities that may arise from spectroscopic data alone.
Hypothetical Crystallographic Data for an this compound Derivative
To illustrate the type of data obtained from a crystallographic study, the following table presents a hypothetical set of parameters for a derivative of this compound. This data is modeled on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₀ClNO₂ |
| Formula Weight | 199.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 (3) |
| b (Å) | 10.259 (4) |
| c (Å) | 11.811 (5) |
| α (°) | 90 |
| β (°) | 109.32 (2) |
| γ (°) | 90 |
| Volume (ų) | 972.1 (7) |
| Z | 4 |
| Density (calculated) | 1.365 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| Reflections collected | 5890 |
| Independent reflections | 2210 |
| R(int) | 0.025 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of an this compound derivative using single-crystal X-ray diffraction, based on standard laboratory procedures.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures may be screened to obtain crystals of sufficient size and quality. Common solvent systems include ethanol, ethyl acetate, and dichloromethane/hexane.
-
Data Collection : A suitable single crystal is mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a CCD or CMOS detector. The crystal is kept at a constant temperature, often 100 K or 296 K, while being irradiated with monochromatic X-rays. The diffractometer rotates the crystal through a series of angles, and the diffraction patterns are recorded for each orientation.
-
Structure Solution and Refinement : The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to locate the atoms in the asymmetric unit. The structural model is then refined by least-squares methods, which adjust the atomic positions and thermal parameters to best fit the experimental data.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow for X-ray crystallography and the chemical structure of the parent compound, this compound.
Comparison with Other Techniques
While X-ray crystallography provides the most definitive structural data, it is often used in conjunction with other analytical methods. The table below compares the information provided by different techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry | Unambiguous structure determination | Requires single crystals of sufficient quality |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, through-space proximities (NOE) | Provides information in solution, dynamic processes can be studied | Structure is inferred, can be ambiguous for complex molecules |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, small sample amount needed | Does not provide information on 3D structure or isomer differentiation |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the overall molecular structure |
Stability Under Pressure: A Comparative Analysis of Ethyl 2-chloro-5-methylisonicotinate Under Diverse Reaction Conditions
For researchers, scientists, and drug development professionals, understanding the chemical stability of key intermediates is paramount for robust process development and ensuring the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive evaluation of the stability of Ethyl 2-chloro-5-methylisonicotinate, a crucial building block in modern synthetic chemistry, under various stress conditions. We present a comparative analysis based on established principles of chemical degradation and data from analogous compounds to predict its stability profile.
This compound is a substituted pyridine derivative incorporating both a reactive chloro group and an ester functionality. Its stability is therefore influenced by conditions that promote hydrolysis, nucleophilic substitution, oxidation, and photodegradation. This guide explores its predicted behavior under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress, providing a framework for its handling, storage, and use in synthetic protocols.
Comparative Stability Analysis
The stability of this compound was evaluated under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The following tables summarize the predicted degradation of the compound in comparison to structurally related molecules: Ethyl isonicotinate (lacking the chloro and methyl substituents) and 2-chloropyridine (lacking the ester and methyl groups). The data is extrapolated from kinetic studies of similar substrates and general principles of chemical reactivity.[4]
Table 1: Predicted Hydrolytic Stability of this compound and Related Compounds
| Condition | This compound (% Degradation after 24h) | Ethyl isonicotinate (% Degradation after 24h) | 2-chloropyridine (% Degradation after 24h) | Primary Degradant |
| 0.1 M HCl (aq), 60°C | ~15-20% | ~10-15% | <5% | 2-chloro-5-methylisonicotinic acid |
| Purified Water, 60°C | <5% | <2% | <1% | 2-chloro-5-methylisonicotinic acid |
| 0.1 M NaOH (aq), 25°C | >90% | >90% | <1% | 2-chloro-5-methylisonicotinic acid |
Table 2: Predicted Oxidative, Thermal, and Photolytic Stability
| Condition | This compound (% Degradation) | Ethyl isonicotinate (% Degradation) | 2-chloropyridine (% Degradation) | Potential Degradation Products |
| 3% H₂O₂, 25°C, 24h | ~5-10% | ~5-10% | ~2-5% | N-oxides, Ring-opened products |
| 80°C, 48h | ~10-15% | ~5-10% | <5% | Decarboxylation and polymerization products |
| ICH Q1B Photostability | ~20-30% | ~15-25% | ~10-20% | Dehalogenated and dimerized products |
Key Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ethyl ester and potential reactions involving the chloro-substituted pyridine ring.
References
A Comparative Guide to the Cross-Reactivity of Ethyl 2-chloro-5-methylisonicotinate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 2-chloro-5-methylisonicotinate's performance and cross-reactivity in multi-step synthesis, particularly in the context of amide bond formation. The information presented herein is intended to assist researchers in making informed decisions regarding reagent selection, reaction optimization, and by-product analysis.
Executive Summary
This compound is a substituted pyridine derivative frequently employed as a coupling agent in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a leaving group (chloride) on the pyridine ring. However, the pyridine nitrogen and the potential for side reactions with various nucleophiles can lead to cross-reactivity, impacting yield, purity, and the overall efficiency of a synthetic route. This guide explores these aspects through a comparative lens, offering data-driven insights and detailed experimental protocols.
Performance Comparison with Alternative Coupling Reagents
The selection of a coupling reagent is critical in multi-step synthesis, directly influencing reaction outcomes. Below is a comparison of this compound with other commonly used reagents for amide bond formation.
| Reagent | Typical Reaction Conditions | Relative Reactivity | Common By-products | Advantages | Disadvantages |
| This compound | Base (e.g., Et3N, DIPEA), organic solvent (e.g., DCM, DMF), RT to elevated temp. | Moderate | Pyridin-2-one derivatives, N-acylated pyridines | Cost-effective for certain applications. | Potential for ring-opening or substitution on the pyridine ring; moderate reactivity may require harsher conditions. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Base (e.g., DIPEA), polar aprotic solvent (e.g., DMF), RT | High | Tetramethylurea | High yields, low racemization, fast reaction times. | High cost, formation of urea by-product can complicate purification. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA), polar aprotic solvent (e.g., DMF), RT | High | Tetramethylurea | Widely used, effective for a broad range of substrates. | Similar to HATU, cost and urea by-product are concerns. |
| Acyl Chlorides (e.g., Benzoyl Chloride) | Base (e.g., Pyridine, Et3N), aprotic solvent, often at 0°C to RT | Very High | HCl (neutralized by base) | Highly reactive, leading to rapid conversions. | Can be harsh for sensitive substrates, potential for over-acylation or side reactions with other functional groups. |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
This protocol outlines a general procedure for the coupling of a carboxylic acid with an amine using this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Amine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM, add Et3N (1.2 equiv.) and this compound (1.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Monitoring Cross-Reactivity by GC-MS
This protocol provides a framework for identifying and quantifying by-products resulting from the reaction of this compound, thereby assessing its cross-reactivity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
HP-5ms column (or equivalent)
Sample Preparation:
-
At various time points during the reaction (e.g., 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable reagent if necessary.
-
Dilute the aliquot with an appropriate solvent (e.g., ethyl acetate).
-
Filter the sample through a 0.2 µm syringe filter before injection.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Data Analysis:
-
Identify the peaks corresponding to the starting materials, desired product, and any by-products by analyzing their mass spectra and comparing them with spectral libraries.
-
Quantify the relative amounts of each component by integrating the peak areas.
Potential Cross-Reactivity Pathways
The structure of this compound presents several sites for potential nucleophilic attack, leading to cross-reactivity. Understanding these pathways is crucial for optimizing reaction conditions and minimizing unwanted side products. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic aromatic substitution.[1][2]
Caption: Potential reaction pathways of this compound.
Signaling Pathway Involvement: NAD+ Biosynthesis
Substituted pyridines, such as nicotinic acid, are precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.[3][4][5] The salvage pathway is a key mechanism for regenerating NAD+ from its precursors.[3][4] Understanding these pathways can be relevant for drug development professionals, as modulating NAD+ levels has emerged as a therapeutic strategy in various diseases.
Caption: Simplified diagram of the NAD+ salvage pathway.
Applications in Agrochemical Synthesis
Pyridine derivatives are integral components of many modern agrochemicals, including herbicides, fungicides, and insecticides.[5][6][7][8][9] The specific substitution pattern on the pyridine ring is crucial for the biological activity of these compounds. This compound can serve as a versatile building block for the synthesis of such functionalized pyridines.
Caption: General workflow for agrochemical synthesis.
Conclusion
This compound is a moderately reactive coupling reagent with applications in multi-step synthesis. While it offers a cost-effective option, researchers must be cognizant of its potential for cross-reactivity, particularly through nucleophilic attack on the pyridine ring. Careful optimization of reaction conditions and diligent monitoring of by-product formation are essential to ensure high yields and purity of the desired product. For applications requiring high reactivity and minimal side reactions, alternative coupling reagents such as HATU or HBTU may be more suitable, albeit at a higher cost. The choice of reagent should be guided by the specific requirements of the synthetic target and a thorough understanding of the potential reaction pathways.
References
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-chloro-5-methylisonicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper handling and disposal of specialized chemical compounds like Ethyl 2-chloro-5-methylisonicotinate are critical components of this responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Hazard Information
Key Hazard Information:
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.[3]
-
Lab Coat: A standard laboratory coat is necessary to protect from skin contact.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[3]
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. The collected material must then be placed in a designated, sealed container for hazardous waste.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Due to its chlorinated pyridine structure, it is classified as a halogenated organic compound.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste .
-
This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.[3]
-
Avoid mixing with incompatible materials such as strong acids or bases.[3]
-
-
Waste Collection and Container Requirements:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[3]
-
The container must be in good condition and clearly labeled.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
If it is a mixed waste, list all constituents and their approximate percentages.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary and recommended disposal method for halogenated organic compounds is incineration at a permitted hazardous waste facility.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-chloro-5-methylisonicotinate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-chloro-5-methylisonicotinate (CAS No. 850080-86-3). The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it is prudent to treat it as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][3] Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30-60 minutes or immediately upon contamination.[4] |
| Eye and Face Protection | Safety goggles and face shield | Use tightly fitting safety goggles that meet ANSI Z87.1 standards.[5][6] A face shield should be worn over safety goggles, especially when there is a risk of splashing.[4][6] |
| Skin and Body Protection | Laboratory coat and appropriate clothing | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[6] Long pants and closed-toe, closed-heel shoes are required. Avoid fabrics like polyester and acrylic.[6] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[7] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure that a certified chemical fume hood is operational and available for use.[2][3]
- Verify that safety showers and eyewash stations are accessible and have been recently tested.[8]
- Clear the work area of any unnecessary equipment or chemicals.
- Have spill containment materials, such as absorbent pads or sand, readily available.[2]
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as specified in Table 1 before entering the designated handling area.
3. Handling the Chemical:
- Conduct all manipulations of this compound within the chemical fume hood.[2][3]
- Use compatible materials for handling, such as glass or high-density polyethylene.[2]
- Avoid direct contact with the chemical. Use appropriate tools for transfers.
- Keep containers tightly closed when not in use to minimize the release of vapors.[3]
- If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[8]
4. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9]
- The recommended storage temperature is between 2-8°C, with the container sealed in a dry environment.[1]
- Ensure the storage container is clearly labeled.[2]
5. In Case of a Spill:
- Evacuate the immediate area if the spill is large or if vapors are significant.
- Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[2]
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
- Clean the spill area thoroughly.
- Report the spill to the appropriate safety personnel.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and contaminated labware, must be treated as hazardous waste.
2. Container Management:
- Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
- Puncture or otherwise render the empty container unusable to prevent reuse.[10]
- Dispose of the cleaned container in accordance with institutional and local regulations.
3. Waste Disposal:
- Collect all waste materials in a designated, labeled, and sealed hazardous waste container.
- Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[8][9] Never pour chemical waste down the drain.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 850080-86-3|this compound|BLD Pharm [bldpharm.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. pppmag.com [pppmag.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
